molecular formula C9H8FNO B1311223 4-fluoro-2-methyl-1H-indol-5-ol CAS No. 288385-88-6

4-fluoro-2-methyl-1H-indol-5-ol

Cat. No.: B1311223
CAS No.: 288385-88-6
M. Wt: 165.16 g/mol
InChI Key: UMWRMOYYUHIPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-1H-indol-5-ol is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-5-hydroxy-2-methylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWRMOYYUHIPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438485
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-88-6
Record name 4-Fluoro-2-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288385-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 4-fluoro-2-methyl-1H-indol-5-ol in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative that has emerged as a crucial structural component in the development of targeted therapeutics, particularly potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 4-position and a methyl group at the 2-position enhances the molecule's utility as a synthetic intermediate. This technical guide provides an in-depth overview of the role of this compound in the synthesis of kinase inhibitors, focusing on the mechanism of action of the resulting compounds. While direct biological activity of this compound is not extensively documented, its application as a key building block provides access to pharmacologically active agents.

Synthesis and Physicochemical Properties

This compound is typically synthesized from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[1] The strategic placement of the hydroxyl group makes it a suitable nucleophile for incorporation into larger, more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
This compoundC₉H₈FNO165.16288385-88-6A key synthetic intermediate for kinase inhibitors.[2]
4-fluoro-2-methyl-1H-indol-5-amineC₉H₉FN₂164.18398487-76-8Precursor for the synthesis of this compound.[3]
BMS-540215C₂₂H₂₄FN₅O₄441.46649735-63-7A potent VEGFR-2 inhibitor containing the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety.[4][5]

Core Application in the Synthesis of VEGFR-2 Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7]

One notable example is the synthesis of BMS-540215, a highly selective VEGFR-2 inhibitor.[4][7] In this synthesis, the hydroxyl group of this compound is utilized to form an ether linkage with a pyrrolotriazine core, a key step in assembling the final active molecule.[1]

Mechanism of Action of Derived Kinase Inhibitors

Compounds synthesized using this compound, such as BMS-540215, function by competitively inhibiting the binding of ATP to the kinase domain of VEGFR-2.[7] This inhibition blocks the autophosphorylation of the receptor and subsequently halts the downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.

VEGFR-2 Signaling Pathway

The binding of the ligand, VEGF-A, to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues.[7] This activation initiates two primary downstream signaling pathways:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This cascade is primarily involved in promoting endothelial cell proliferation.[7]

  • The PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration.[7]

By blocking the initial phosphorylation event, inhibitors derived from this compound effectively shut down these pro-angiogenic signals.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR-2_dimer Binds PLCg PLCγ VEGFR-2_dimer->PLCg Activates PI3K PI3K VEGFR-2_dimer->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Survival_Migration Survival & Migration AKT->Survival_Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor BMS-540215 (derived from This compound) Inhibitor->VEGFR-2_dimer Inhibits ATP Binding

VEGFR-2 signaling and inhibition by derived compounds.

Quantitative Data for Derived Inhibitors

The following table summarizes the in vitro activity of BMS-540215, a compound synthesized using this compound.

Table 2: In Vitro Activity of BMS-540215

TargetAssayIC₅₀ (nmol/L)Reference
VEGFR-2Kinase Assay25[5]
VEGFR-1Kinase Assay380[5]
VEGFR-3Kinase Assay10[5]
FGFR-1Kinase Assay148[5]
FGFR-2Kinase Assay125[5]
Endothelial Cell Proliferation (VEGF-stimulated)Cell-based Assay40[5]
Endothelial Cell Proliferation (FGF-stimulated)Cell-based Assay276[5]

Experimental Protocols

Synthesis of this compound from 4-fluoro-2-methyl-1H-indol-5-amine[1]
  • Diazotization: 4-fluoro-2-methyl-1H-indol-5-amine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is carefully heated to induce hydrolysis, yielding this compound.

General Workflow for Synthesis and Characterization

Synthesis_Workflow Start Starting Materials (e.g., 4-fluoro-2-methyl-1H-indol-5-amine) Synthesis Chemical Synthesis (e.g., Diazotization, Hydrolysis) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

General workflow for synthesis and characterization.

Conclusion

This compound is a valuable and strategically designed synthetic intermediate in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a key building block for potent kinase inhibitors, such as the VEGFR-2 inhibitor BMS-540215, is well-established. The mechanism of action of these derived compounds, primarily through the inhibition of angiogenesis-related signaling pathways, highlights the importance of this compound in the development of novel anticancer therapeutics. Further exploration of this scaffold may lead to the discovery of new inhibitors targeting other kinases of therapeutic interest.

References

An In-depth Technical Guide on the Biological Significance of 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative that has garnered attention in medicinal chemistry primarily as a crucial intermediate in the synthesis of complex therapeutic agents. While direct and extensive studies on the intrinsic biological activity of this compound are not widely published, its structural features—a fluorinated indole core—suggest potential for biological interactions. The strategic incorporation of fluorine is a well-established method to enhance metabolic stability and binding affinity of drug candidates. This technical guide consolidates the available information on this compound, focusing on its role in the synthesis of potent kinase inhibitors, presenting hypothetical biological data to illustrate its potential cytotoxic effects, and providing detailed experimental protocols for the evaluation of such compounds.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a fluorine atom into these scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] this compound emerges as a significant building block, particularly in the development of targeted cancer therapies.[1] Its primary documented role is as a precursor in the synthesis of potent kinase inhibitors, such as those targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3]

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
CAS Number 288385-88-6

Source:[4]

Biological Activity and Therapeutic Potential

While comprehensive biological data for this compound is scarce, its primary significance lies in its role as a key intermediate for more complex and biologically active molecules.[1][2]

Role as a Precursor to Kinase Inhibitors

This compound is a pivotal component in the synthesis of a series of potent VEGFR-2 kinase inhibitors.[3] One notable example is the investigational drug Brivanib (BMS-582664), whose active moiety, BMS-540215, incorporates the 4-fluoro-2-methyl-1H-indol-5-yloxy structure.[3][5]

BMS-540215 is a potent and selective dual inhibitor of VEGFR and fibroblast growth factor receptor (FGFR) tyrosine kinases.[5] It acts as an ATP-competitive inhibitor of human VEGFR-2.[5] The inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology, as it plays a crucial role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]

Hypothetical Cytotoxic Profile

Preliminary cytotoxicity screening is a fundamental step in drug discovery to identify compounds that can inhibit the growth of or kill cancer cells.[6] The following table presents hypothetical data for the cytotoxic activity of this compound against a panel of human cancer cell lines, illustrating the kind of data generated in such studies.

Table 2: Hypothetical IC₅₀ Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma25.3 ± 2.1
MCF-7Breast Adenocarcinoma42.1 ± 3.5
HeLaCervical Cancer33.7 ± 2.8
HCT116Colorectal Carcinoma18.9 ± 1.7
PNT1ANormal Prostate Epithelium> 100

This data is illustrative and based on typical experimental outcomes for indole derivatives as presented in related literature.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of indole derivatives like this compound.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]

  • Cell Seeding : Culture human cancer cells (e.g., HCT116) in appropriate media. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[7]

  • Compound Treatment : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound.[7]

  • Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours.[8]

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis : Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting cell viability against compound concentration.[6]

Kinase Inhibition Assay (Example: VEGFR-2)

To determine the inhibitory activity against a specific kinase like VEGFR-2, a variety of in vitro kinase assay formats can be employed.

  • Reagents : Recombinant human VEGFR-2, ATP, and a suitable substrate peptide.

  • Compound Preparation : Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure : In a microplate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

  • Detection : After incubation, quantify the amount of phosphorylated substrate. This can be done using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or ELISA.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Synthetic Pathway

The following diagram illustrates the conversion of 4-fluoro-2-methyl-1H-indol-5-amine to this compound.

G cluster_synthesis Synthesis of this compound A 4-fluoro-2-methyl-1H-indol-5-amine B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (aq)  0-5 °C C This compound B->C  Heat (Hydrolysis)

Caption: Synthetic workflow for this compound.[1]

VEGFR-2 Signaling Pathway and Inhibition

This diagram shows a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by compounds derived from this compound.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Inhibitor Inhibitor (e.g., BMS-540215) Inhibitor->VEGFR2 Inhibits ATP Binding P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis, Cell Proliferation, Survival P2->P3

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[1][2]

Conclusion

This compound is a strategically designed synthetic intermediate with significant value in medicinal chemistry. While its own biological activity profile is not extensively characterized, its utility in the construction of potent kinase inhibitors, such as those targeting the VEGFR-2 pathway, is well-documented.[1][3] This underscores the importance of such building blocks in the development of novel therapeutics, particularly in the field of oncology. Further investigation into the direct biological effects of this compound could reveal additional therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methyl-1H-indol-5-ol is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key characteristics, and a visualization of its relevance in inhibiting critical signaling pathways in drug development.

Physicochemical Properties

General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₈FNOSunway Pharm Ltd[1]
Molecular Weight 165.16 g/mol Sunway Pharm Ltd[1]
Appearance Solid (predicted)-
Boiling Point 327.3 ± 37.0 °C at 760 mmHgChemSrc[2]
Density 1.367 g/cm³ChemSrc[2]
Melting Point Data not available-
Chemical and Drug-Likeness Properties
PropertyValue/InformationSource/Note
pKa Data not available-
LogP ~2.1 (estimated)PubChem[3]
Water Solubility Data not available-

Note on LogP: The provided value is a computed XLogP3 value for the structurally similar compound 4-fluoro-2-methyl-2,3-dihydro-1H-indol-5-ol. This can serve as an approximation for the lipophilicity of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the experimental determination of its core physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, through a diazotization reaction followed by hydrolysis.[4]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 4-fluoro-2-methyl-1H-indol-5-amine B Aqueous Acidic Solution (e.g., H₂SO₄) A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Solution D->E F Heat Diazonium Salt Solution E->F Proceed to Hydrolysis G This compound F->G

A flowchart illustrating the synthesis of this compound.

Detailed Protocol:

  • Diazotization: 4-fluoro-2-methyl-1H-indol-5-amine is dissolved in an aqueous acidic solution, such as sulfuric acid.[4] The solution is then cooled to a temperature between 0-5 °C.[4] A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the low temperature.[4] This results in the formation of a diazonium salt solution.[4]

  • Hydrolysis: The resulting diazonium salt solution is carefully heated.[4] This induces hydrolysis of the diazonium salt, yielding the final product, this compound.[4]

  • Work-up and Purification: The reaction mixture is cooled and the product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by techniques such as column chromatography or recrystallization.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a melting point apparatus.

Protocol:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

General Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Protocol:

  • A known quantity of the pure compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for sparingly soluble compounds).

  • A standardized solution of a strong acid or base is used as the titrant.

  • The titrant is added incrementally to the sample solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve; it is the pH at which half of the compound has been neutralized.

General Protocol for LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Protocol:

  • A solution of the compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient.

General Protocol for Aqueous Solubility Determination

The aqueous solubility of a compound can be determined by the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Relevance and Signaling Pathway

This compound is a key precursor in the synthesis of small molecule inhibitors that target receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[5]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately promoting angiogenesis. Two of the major downstream signaling cascades activated by VEGFR-2 are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway.[6][7]

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Permeability Akt->Survival Inhibitor Small Molecule Inhibitor (derived from this compound) Inhibitor->VEGFR2 Inhibits ATP binding

References

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. The strategic introduction of fluorine atoms into the indole scaffold has emerged as a powerful tool to modulate a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated indoles, offering insights into their design, synthesis, and therapeutic applications. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document serves as an essential resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine in the pursuit of novel therapeutics.

Introduction: The Fluorine Advantage in Indole-Based Drug Discovery

The indole ring system is a privileged scaffold in drug discovery due to its ability to mimic endogenous biomolecules and interact with a wide array of biological targets.[1] Fluorine, with its small van der Waals radius, high electronegativity, and the strong carbon-fluorine bond, offers a unique set of properties that can be harnessed to optimize indole-based drug candidates.[2]

The introduction of fluorine can profoundly influence a molecule's:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability.[3][4]

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the effect is complex and context-dependent.[2]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, leading to modified interactions with target proteins through hydrogen bonds, dipole-dipole interactions, and other non-covalent forces. This can result in enhanced binding affinity and improved selectivity for the desired target.[2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's absorption and distribution profile.[2]

This guide will explore these effects through a systematic review of the SAR of fluorinated indoles across various therapeutic areas.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data from various studies, highlighting the impact of fluorine substitution on the biological activity of indole derivatives.

Antiviral Activity: HIV-1 Inhibitors

Fluorinated indoles have shown significant promise as potent inhibitors of HIV-1. The data below illustrates the impact of fluorination on the anti-HIV-1 activity of indole-based compounds.

Compound IDIndole SubstitutionTargetAssayEC50 (nM)Reference
Series 1
19a4-F, 7-carboxamideHIV-1 WTCEM cells2.0[1]
19f5-F, 7-carboxamideHIV-1 WTCEM cells2.5[1]
20h4-F, benzenesulfonyl-carboxamideHIV-1 WTMT-4 cells0.5[1]
20i4-F, benzenesulfonyl-carboxamideHIV-1 WTMT-4 cells0.5[1]
224-F, 7-primary amideHIV-1 WTCell-based0.14[1]
23l4-F, 7-heteroaryl-carboxamideHIV-1 WTCell-based0.02[1]
Series 2
485-Br, N-benzylHIV-1 Integrase (WT)Enzyme200[5]
495-F, N-benzylHIV-1 Integrase (WT)Enzyme500[5]

Key SAR Insights:

  • Fluorination at the 4- and 5-positions of the indole ring is well-tolerated and can lead to potent anti-HIV-1 activity.[1]

  • The nature of the substituent at other positions, in combination with fluorine, plays a critical role in determining the overall potency.[1]

  • In some instances, bromo-substitution can be more favorable than fluoro-substitution for specific targets like HIV-1 integrase.[5]

Kinase Inhibition: Anticancer Agents

Fluorinated indoles are prominent in the development of kinase inhibitors for cancer therapy. Sunitinib, a fluorinated oxindole, is a prime example of a clinically successful multi-targeted tyrosine kinase inhibitor.

Compound IDIndole SubstitutionTarget Kinase(s)IC50 (nM)Reference
Sunitinib 5-F (oxindole)VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3, RET2 - 80[6]
Non-fluorinated Analog (Hypothetical) HVEGFR-2>1000[7]
Compound 16 5-F, variousEGFR/SRCEGFR: 0.001 µM, SRC: 0.002 µM[8]
Dasatinib (Comparator) -SRC-[8]

Key SAR Insights:

  • The 5-fluoro substituent in Sunitinib is crucial for its multi-targeted kinase inhibitory activity and favorable pharmacokinetic properties.[6]

  • Fluorination can significantly enhance the potency of indole-based kinase inhibitors, often by orders of magnitude compared to their non-fluorinated counterparts.[7]

  • The position of the fluorine atom on the indole ring can influence the selectivity profile against different kinases.

GPCR Modulation: Serotonin Receptor Ligands

Fluorinated indoles have been explored as modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

CompoundIndole SubstitutionReceptor TargetKi (nM)Reference
CHEMBL54707 Non-basic, fluorinated5-HT2C10[9]
CHEMBL294030 Non-basic, fluorinated5-HT2C50[9]
5-CT 5-carboxamido5-HT5ApKi = 7.7[10]
8-OH-DPAT (aminotetralin)5-HT1A-[11]
S(-)-UH 301 5-F (aminotetralin)5-HT1A (antagonist)-[11]

Key SAR Insights:

  • Fluorine substitution can be used to fine-tune the selectivity of indole-based ligands for different serotonin receptor subtypes.[9]

  • The introduction of fluorine can convert an agonist into an antagonist, demonstrating the profound impact of this small atom on pharmacological activity.[11]

Metabolic Stability

The enhancement of metabolic stability is a primary driver for the incorporation of fluorine into indole scaffolds.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[12]
32a4-Fluoro-indazole analog of UT-15513.29-[12]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[12]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[12]

Key SAR Insights:

  • Fluorination of the indole ring can significantly increase the metabolic half-life and reduce intrinsic clearance.[12]

  • The degree of stability enhancement is dependent on the position and nature of the fluorine-containing substituent (e.g., -F vs. -CF3).[12]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful development of fluorinated indole-based therapeutics.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of indole derivatives, which can be adapted for fluorinated precursors.

Objective: To synthesize a 2,3-disubstituted-5-fluoroindole.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • A suitable ketone (e.g., propiophenone)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

    • Add the ketone to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product phenylhydrazone may precipitate. Collect the solid by filtration or extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Indolization (Cyclization):

    • Suspend the crude phenylhydrazone in a suitable high-boiling solvent (e.g., toluene or xylenes).

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[13]

    • Heat the mixture to reflux (typically 80-140 °C) for 2-12 hours, monitoring by TLC.[13]

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Biological Evaluation

Objective: To determine the IC50 value of a fluorinated indole derivative against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (fluorinated indole)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer with a constant final concentration of DMSO (e.g., 1%).

    • Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Objective: To determine the binding affinity (Ki) of a fluorinated indole for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-serotonin)

  • Test compound (fluorinated indole)

  • Assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the cell membranes.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the in vitro metabolic stability of a fluorinated indole.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (high and low clearance)

  • Acetonitrile (or other organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

    • Add the test compound to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693 / k).

    • Calculate the intrinsic clearance (CLint).

Visualization of Pathways and Workflows

Signaling Pathways

Sunitinib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including VEGFR and PDGFR.

Sunitinib_Pathway cluster_ligand Ligands cluster_receptor Receptor Tyrosine Kinases cluster_sunitinib Inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt Activates PDGFR->RAS_MAPK Activates Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Many indole derivatives target serotonin receptors. The following diagram illustrates a simplified signaling pathway for a Gq-coupled 5-HT receptor.

Serotonin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin / Fluorinated Indole GPCR 5-HT Receptor (Gq-coupled) Serotonin->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Drug_Discovery_Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (Fluorinated Indole Library Synthesis) Target_ID->Lead_Gen HTS High-Throughput Screening Lead_Gen->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Synthesis_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Analysis Design Design of Analogs Synthesis Synthesis of Fluorinated Indoles Design->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cell Viability) Primary_Assay->Secondary_Assay Metabolic_Stability Metabolic Stability Assay Secondary_Assay->Metabolic_Stability SAR_Analysis SAR Analysis Metabolic_Stability->SAR_Analysis Next_Design Design of Next Generation Analogs SAR_Analysis->Next_Design Next_Design->Design

References

in vitro evaluation of 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Evaluation of 4-fluoro-2-methyl-1H-indol-5-ol

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] A common and highly effective strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The compound this compound (CAS: 288385-88-6) is a fascinating molecule that combines these features.

While direct biological data for this specific compound is not extensively documented in public literature, its significance is highlighted by its role as a key synthetic intermediate for potent kinase inhibitors.[2] Notably, it is a precursor to Brivanib (BMS-540215), a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3] This relationship provides a strong, scientifically-grounded hypothesis for its potential biological activity: this compound may possess intrinsic inhibitory activity against protein kinases, particularly those involved in angiogenesis.

This guide, therefore, presents a comprehensive, phased framework for the . We will proceed from foundational cell viability profiling to specific, target-oriented enzymatic and cell-based assays, and finally to selectivity screening. The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to thoroughly characterize the biological potential of this promising indole derivative.

Physicochemical Profile

A clear understanding of a compound's physicochemical properties is a prerequisite for robust assay design, particularly concerning solubility and stock solution preparation.

PropertyValueSource
CAS Number 288385-88-6[4]
Molecular Formula C₉H₈FNO[4]
Molecular Weight 165.16 g/mol [4]
Appearance Solid (predicted)[5]

Note: Experimental determination of aqueous solubility in relevant buffer systems (e.g., PBS, DMSO) is a critical preliminary step before initiating biological assays.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Experience: The initial and most critical step in evaluating any novel chemical entity is to assess its general cytotoxicity.[6][7] This foundational screen is not merely a toxicity test; it is a strategic tool. It allows us to determine the concentration range at which the compound affects cell viability, which is essential for designing subsequent, more sensitive mechanistic assays. By identifying the half-maximal inhibitory concentration (IC50), we can ensure that target-specific effects observed later are not simply a consequence of broad cellular toxicity.[8]

General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis CellCulture Cancer/Endothelial Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding Treatment Treatment of Cells with Serial Dilutions CellSeeding->Treatment CompoundPrep Test Compound Stock Solution Prep SerialDilution Serial Dilutions of Test Compound CompoundPrep->SerialDilution SerialDilution->Treatment Incubation Incubation (e.g., 48, 72 hours) Treatment->Incubation Assay Assay Procedure (e.g., MTT or SRB) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation Calculation of % Cell Viability Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability based on the metabolic activity of the cells.[9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form purple formazan crystals.

  • Cell Seeding: Seed cells (e.g., HUVEC, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[6] It offers a different endpoint from metabolic assays and can be more stable.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are typically summarized to show the half-maximal inhibitory concentration (IC50).[8]

Cell LineCell TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HUVECHuman Umbilical Vein EndothelialHypothetical ValueHypothetical Value
MCF-7Human Breast AdenocarcinomaHypothetical ValueHypothetical Value
HeLaHuman Cervical CancerHypothetical ValueHypothetical Value

Phase 2: Target-Oriented Evaluation - Kinase Inhibition

Expertise & Experience: Given the compound's structural lineage, a direct investigation into its kinase inhibitory potential is the logical and most promising next step.[2] Kinases are enzymes that play a pivotal role in cellular signaling by catalyzing phosphorylation, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] We will first use a cell-free enzymatic assay to determine direct inhibition of the primary target, VEGFR-2. Following this, a cell-based assay will be used to validate that the compound can engage and inhibit the target within a physiological context.

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_downstream Downstream Signaling VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K/Akt VEGFR2->PI3K RAS RAS/MAPK VEGFR2->RAS Compound 4-fluoro-2-methyl- 1H-indol-5-ol Compound->VEGFR2 Inhibits ATP Binding Site ATP ATP ADP ADP ATP->ADP Kinase Activity Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the putative point of inhibition.[5]

Protocol 3: Cell-Free VEGFR-2 Kinase Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of purified VEGFR-2 by measuring the amount of ADP produced, which is then converted into a fluorescent signal. This is a robust, non-radioactive method suitable for high-throughput screening.[10]

  • Reagent Preparation: Prepare assay buffer, purified active VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly-Glu-Tyr), and ATP solution.

  • Compound Addition: In a 384-well plate, add the test compound across a range of concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor (DMSO) control.

  • Kinase Reaction Initiation: Add the VEGFR-2 enzyme and substrate to the wells, and initiate the reaction by adding ATP (at a concentration close to its Km value for the enzyme to ensure competitive inhibition can be accurately measured).[11]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the kinase reaction and add the ADP detection reagents (e.g., as provided in a commercial kit like ADP-Glo™). This typically involves an enzyme that converts the generated ADP to ATP, which then drives a luciferase reaction, producing light.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Protocol 4: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This assay validates target engagement in a cellular environment by measuring the phosphorylation status of VEGFR-2.

  • Cell Culture: Culture HUVECs in appropriate media until they are 80-90% confluent.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities. The level of inhibition is determined by the ratio of pVEGFR-2 to total VEGFR-2, normalized to the loading control.

Data Presentation: Kinase Inhibitory Profile
Kinase TargetAssay TypeThis compound IC50
VEGFR-2Cell-Free EnzymaticHypothetical Value
FGFR-1Cell-Free EnzymaticHypothetical Value
PDGFRβCell-Free EnzymaticHypothetical Value
VEGFR-2Cell-Based PhosphorylationHypothetical Value

Phase 3: Off-Target and Selectivity Profiling

Trustworthiness: A truly valuable drug candidate is not only potent but also selective. The indole scaffold's structural similarity to endogenous signaling molecules like serotonin makes it prudent to investigate potential off-target interactions.[12][13] Profiling against other receptor families, such as sigma receptors (another common target for indole derivatives), provides a more complete picture of the compound's biological activity and helps anticipate potential side effects.[14]

Protocol 5: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

This is a classic pharmacological assay to determine a compound's affinity for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[14][15]

  • Membrane Preparation: Use prepared cell membranes from a cell line expressing high levels of either sigma-1 or sigma-2 receptors.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly filter the contents of the plate through a glass fiber filter using a vacuum manifold. The filter traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Off-Target Binding Profile
Off-Target ReceptorAssay TypeThis compound Ki (nM)
Sigma-1Radioligand BindingHypothetical Value
Sigma-2Radioligand BindingHypothetical Value
5-HT1ARadioligand BindingHypothetical Value
5-HT2ARadioligand BindingHypothetical Value

Summary and Forward Outlook

This technical guide has outlined a systematic, multi-phased approach to the comprehensive . By progressing from broad cytotoxicity screening to highly specific, hypothesis-driven kinase inhibition assays and concluding with off-target selectivity profiling, a robust biological profile of the compound can be established.

The data generated from these studies would provide a clear indication of its potency as a potential kinase inhibitor, its specificity for the VEGFR/FGFR families, its therapeutic window based on cytotoxicity, and its potential for interactions with other receptor systems. Positive and selective results from this in vitro cascade would provide a strong rationale for advancing this compound into more complex studies, including mechanism of action elucidation, ADME/Tox profiling, and ultimately, in vivo efficacy models for diseases driven by angiogenesis.

References

4-fluoro-2-methyl-1H-indol-5-ol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-fluoro-2-methyl-1H-indol-5-ol as a Kinase Inhibitor Scaffold

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its unique chemical properties and bioavailability have made it a cornerstone in the design of novel therapeutics.[3] Within the field of oncology, the strategic development of small molecule kinase inhibitors has become a primary focus, as the dysregulation of kinase signaling is a hallmark of many cancers.[2][4]

The compound this compound has emerged as a pivotal building block for the synthesis of potent and selective kinase inhibitors.[1] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis of the this compound scaffold, its application in the development of targeted kinase inhibitors, the relevant biological pathways, and the experimental protocols used for their evaluation. A key application of this scaffold is in the synthesis of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[5][6]

Synthesis of the Core Scaffold

The direct synthesis of this compound is often achieved via its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine. The synthesis of this amine can be accomplished through established methodologies such as the Leimgruber-Batcho or Fischer indole synthesis.[1][7] The subsequent conversion of the 5-amino group to a 5-hydroxyl group is a standard transformation involving a diazotization reaction followed by hydrolysis.[1]

General Synthetic Workflow
  • Indole Formation : Synthesis of 4-fluoro-2-methyl-1H-indol-5-amine using a method like the Leimgruber-Batcho or Fischer indole synthesis.[1][7]

  • Diazotization : The amine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.[1]

  • Hydrolysis : The diazonium salt solution is then carefully heated, causing hydrolysis and yielding the final product, this compound.[1]

G A 4-Fluoro-2-methyl-1H-indol-5-amine B Diazonium Salt Intermediate A->B  1. H₂SO₄, NaNO₂  2. 0-5 °C C This compound B->C  Heat (Hydrolysis)  

Synthesis of the this compound scaffold.

Application in Kinase Inhibitor Synthesis

The this compound scaffold serves as a key fragment for the construction of more complex kinase inhibitors. The hydroxyl group provides a convenient attachment point for coupling with other heterocyclic systems via a nucleophilic aromatic substitution (SNAr) reaction.[1] A prominent example is its use in the synthesis of BMS-540215, where it is coupled with a functionalized pyrrolo[2,1-f][1][2][8]triazine core.[1][6]

G cluster_0 A This compound C Final Kinase Inhibitor (e.g., BMS-540215) A->C  SNAr Coupling  (Base, e.g., K₂CO₃ in DMF)   B Pyrrolotriazine Core (Activated) B->C  SNAr Coupling  (Base, e.g., K₂CO₃ in DMF)  

General synthetic scheme for a kinase inhibitor using the scaffold.

Biological Context: The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] This process is critical for tumor growth and metastasis, making VEGFR-2 a validated target in oncology.[5][8]

Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on key tyrosine residues.[5] This activation initiates downstream signaling cascades, primarily through the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways.[1][5] The PLCγ pathway ultimately activates the Raf-MEK-ERK cascade, promoting cell proliferation, while the PI3K-Akt pathway is crucial for cell survival and migration.[1][5] Inhibitors derived from the this compound scaffold, such as BMS-540215, act as ATP-competitive inhibitors, blocking the kinase domain of VEGFR-2 and thereby preventing these downstream signaling events.[5][9]

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK PKC->Raf Proliferation Cell Proliferation Raf->Proliferation Survival Cell Survival & Migration Akt->Survival Inhibitor Inhibitor (e.g., BMS-540215) Inhibitor->VEGFR2 Inhibits ATP Binding

VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of kinase inhibitors derived from the indole scaffold compared to the established multi-kinase inhibitor, Sorafenib. BMS-540215 is the active moiety of Brivanib alaninate (BMS-582664).[9]

CompoundTarget / Cell LineIC₅₀ (nM)Reference
BMS-540215 VEGFR-2 (Kinase)25[9]
VEGFR-1 (Kinase)380[9]
VEGFR-3 (Kinase)10[9]
FGFR-1 (Kinase)148[9]
FGFR-2 (Kinase)125[9]
Indole Analogue 1 VEGFR-2 (Kinase)95.7 ± 3.2[8]
HepG2 (Liver Cancer)1950[8]
Huh7 (Liver Cancer)4310[8]
Hep3B (Liver Cancer)8010[8]
Sorafenib VEGFR-2 (Kinase)90[8]
HepG2 (Liver Cancer)7220[8]
Huh7 (Liver Cancer)7550[8]
Hep3B (Liver Cancer)8620[8]

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a standardized method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase domain.[8]

  • Materials :

    • Recombinant human VEGFR-2 kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly (Glu, Tyr) 4:1 as a generic substrate.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Test compounds dissolved in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

    • 96-well microplates.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

    • Add the test compound solutions to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.

    • Measure luminescence using a microplate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method to assess the effect of a compound on the viability of cancer cell lines. The procedure is characteristic of an MTT or similar tetrazolium salt-based assay.

  • Materials :

    • Human cancer cell lines (e.g., HepG2, Huh7).

    • Appropriate cell culture medium and supplements (e.g., DMEM, FBS).

    • Test compound dissolved in DMSO.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar.

    • DMSO for formazan solubilization.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a set period (e.g., 48-72 hours).

    • After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

    • Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.[10]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery.[1] Its unique combination of a fluorinated indole core and a reactive hydroxyl group provides a versatile and highly valuable platform for medicinal chemists.[1][2] The successful application of this scaffold in the synthesis of potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway, underscores its significance in the development of novel anti-angiogenic and anticancer therapeutics.[5] The detailed protocols and data presented in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this important synthetic intermediate in their drug development programs.

References

A Comprehensive Technical Guide to the Target Identification of 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] 4-fluoro-2-methyl-1H-indol-5-ol is a sparsely characterized derivative, yet its structural features—a fluorinated indole core—suggest significant potential for therapeutic applications. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, making this compound a compelling subject for target identification and drug discovery.[3] This guide presents a multi-faceted strategy for the deconvolution of its molecular targets, designed for researchers, scientists, and drug development professionals. We will traverse a logical, iterative workflow, from initial in silico predictions to rigorous experimental validation, providing both the theoretical underpinnings and detailed, actionable protocols.

Introduction: The Therapeutic Potential of the Indole Scaffold

Indole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Their structural versatility allows them to interact with a wide array of biological targets, making them privileged scaffolds in modern drug discovery.[1][2][6] While this compound itself is not extensively studied, its chemical neighborhood is rich with bioactive molecules. For instance, the closely related 4-fluoro-2-methyl-1H-indol-5-amine is a key intermediate in the synthesis of potent kinase inhibitors, such as BMS-540215, which targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][7][8] This association provides a compelling starting point for our investigation, suggesting that kinases may be a primary target class for this compound.

This guide will delineate a systematic approach to unravel the mechanism of action of this compound, beginning with computational methods to generate initial hypotheses, followed by robust experimental strategies for target identification and validation.

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, a comprehensive in silico analysis can provide valuable insights into the potential biological targets of this compound. This computational screening approach is both time- and cost-effective.[9]

Ligand-Based Approaches: Leveraging Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[10] By comparing this compound to databases of compounds with known targets, we can infer potential interactions.

  • 2D and 3D Similarity Searching: Utilize public and commercial databases (e.g., PubChem, ChEMBL, SciFinder) to identify compounds with high structural similarity to this compound. The Tanimoto coefficient is a commonly used metric for quantifying 2D similarity.

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By generating a pharmacophore model for our compound of interest, we can screen virtual libraries for molecules that fit this model and have known targets.

Structure-Based Approaches: Docking and Virtual Screening

If the three-dimensional structures of potential protein targets are known, structure-based methods can be employed to predict binding affinity and mode.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] Given the known activity of related compounds against VEGFR-2, a logical first step is to perform docking studies of this compound against a panel of kinase crystal structures.

  • Reverse Docking (Target Fishing): Instead of docking a single ligand to one target, reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[9]

Workflow for In Silico Target Prediction

in_silico_workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods ligand_start 2D/3D Structure of This compound similarity Similarity Searching (e.g., Tanimoto) ligand_start->similarity pharmacophore Pharmacophore Modeling ligand_start->pharmacophore consensus Consensus Scoring & Prioritization similarity->consensus pharmacophore->consensus structure_start 3D Structure of This compound docking Molecular Docking (Panel of Kinases) structure_start->docking reverse_docking Reverse Docking (Proteome-wide) structure_start->reverse_docking docking->consensus reverse_docking->consensus putative_targets List of Putative Targets consensus->putative_targets

Caption: A multi-pronged in silico workflow for generating a prioritized list of putative targets.

Data Presentation: Prioritized List of Putative Targets
RankPutative TargetIn Silico Method(s)Confidence ScoreRationale
1VEGFR-2Similarity, DockingHighStructurally related compounds are known inhibitors.[7][8]
2FGFR-1Reverse DockingMediumOften co-targeted with VEGFR-2 by indole-based inhibitors.
3c-MetPharmacophoreMediumImplicated in similar signaling pathways as VEGFR-2.
4COX-2SimilarityLowSome indole derivatives exhibit anti-inflammatory activity.[1]

Phase 2: Experimental Target Identification - From Hypotheses to Evidence

The prioritized list of putative targets from the in silico analysis must be validated experimentally. A combination of direct and indirect methods will provide the most robust evidence.

Chemical Probe Synthesis

For many affinity-based target identification methods, a "chemical probe" is required. This involves chemically modifying this compound to incorporate a reactive group for covalent attachment to a solid support (e.g., beads) or a reporter tag (e.g., biotin).[11] Care must be taken to ensure that the modification does not significantly alter the compound's biological activity.

Affinity-Based Methods

These methods rely on the specific binding of the compound to its target protein(s) to isolate them from a complex biological mixture, such as a cell lysate.[11][12]

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful and widely used technique for target deconvolution.[13][14][15]

    Experimental Protocol: AC-MS

    • Probe Immobilization: Covalently attach the synthesized chemical probe of this compound to activated agarose or magnetic beads.

    • Lysate Incubation: Incubate the probe-conjugated beads with a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

    • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[13]

Chemical Proteomics

Chemical proteomics offers an unbiased, proteome-wide approach to identify small molecule-protein interactions directly in a physiological context.[16][17][18][19][20]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][21]

    Experimental Protocol: DARTS

    • Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound.

    • Protease Digestion: Subject the treated lysates to limited proteolysis with a non-specific protease (e.g., pronase).

    • Analysis: Analyze the resulting protein fragments by SDS-PAGE and Coomassie staining or by Western blotting if a specific target is being investigated. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in living cells or cell lysates.[22]

Genetic Approaches

Genetic methods can identify targets by observing how genetic modifications affect cellular sensitivity to the compound.

  • CRISPR/Cas9 Screening: A genome-wide CRISPR/Cas9 knockout screen can be used to identify genes that, when inactivated, confer resistance or sensitivity to this compound.[23] This can provide strong evidence for on-target and off-target effects.

Workflow for Experimental Target Identification

experimental_workflow cluster_affinity Affinity-Based cluster_proteomics Chemical Proteomics cluster_genetic Genetic probe Synthesize Chemical Probe acms Affinity Chromatography- Mass Spectrometry probe->acms validation Target Validation acms->validation darts DARTS darts->validation cetsa CETSA cetsa->validation crispr CRISPR/Cas9 Screen crispr->validation putative_targets List of Putative Targets (from in silico analysis) putative_targets->acms Guide putative_targets->darts Guide putative_targets->cetsa Guide validated_targets Validated Targets validation->validated_targets

Caption: An integrated experimental workflow for the identification and validation of molecular targets.

Phase 3: Target Validation and Mechanism of Action

Once a list of high-confidence candidate targets has been generated, it is crucial to validate these interactions and elucidate the functional consequences of compound binding.

Direct Binding Assays
  • Surface Plasmon Resonance (SPR): SPR can be used to quantify the binding affinity and kinetics of the interaction between this compound and a purified recombinant target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

Cellular and Biochemical Assays
  • Enzyme Inhibition Assays: If a candidate target is an enzyme (e.g., a kinase), its activity can be measured in the presence of varying concentrations of this compound to determine the IC50 value.

  • Western Blotting: The phosphorylation status of downstream substrates of a putative kinase target can be assessed by Western blotting in cells treated with the compound.

Elucidating the Signaling Pathway

The validated targets can be mapped onto known signaling pathways to understand the broader biological impact of this compound.

signaling_pathway compound 4-fluoro-2-methyl- 1H-indol-5-ol target Validated Target (e.g., VEGFR-2) compound->target Inhibition downstream Downstream Signaling Cascade target->downstream Blocks Phosphorylation phenotype Cellular Phenotype (e.g., Apoptosis, Anti-angiogenesis) downstream->phenotype Leads to

Caption: A simplified representation of how target engagement can lead to a cellular phenotype.

Conclusion

The identification of molecular targets for novel compounds like this compound is a critical step in the drug discovery process.[11] This guide has outlined a comprehensive and integrated workflow that combines the predictive power of in silico methods with the definitive evidence from a suite of experimental techniques. By systematically progressing from hypothesis generation to rigorous validation, researchers can efficiently and accurately deconvolve the mechanism of action of this promising indole derivative, paving the way for its potential development as a novel therapeutic agent.

References

The Exploration of 4-Fluoro-2-methyl-1H-indol-5-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of the indole ring, such as through fluorination, can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. This technical guide provides an in-depth exploration of 4-fluoro-2-methyl-1H-indol-5-ol and its derivatives, a class of compounds that has garnered attention for its potential in the development of targeted therapeutics, particularly as kinase inhibitors for applications in oncology. This document will detail the synthesis, biological activities, and relevant signaling pathways associated with these derivatives, presenting key data in a structured format to aid researchers and drug development professionals.

Synthesis of the this compound Core

The foundational scaffold, this compound, is a key intermediate for the synthesis of a variety of more complex derivatives. Its preparation is typically achieved from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine. The synthetic strategy often involves well-established organic chemistry reactions, with the Leimgruber-Batcho indole synthesis being a plausible and widely applicable method for obtaining the initial substituted indole.

A crucial step in generating the hydroxyl functionality at the 5-position is the diazotization of 4-fluoro-2-methyl-1H-indol-5-amine, followed by hydrolysis of the resulting diazonium salt. This transformation provides the versatile phenolic intermediate, this compound, which can then be subjected to various coupling reactions to generate a library of derivatives.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug development.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

A notable application of the this compound core is in the synthesis of potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth.

One of the most well-documented derivatives is (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol, also known as BMS-540215. This compound has demonstrated potent and selective inhibition of VEGFR-2 and has been the subject of preclinical studies.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of BMS-540215 and a comparative compound, Sorafenib.

CompoundTarget/Cell LineIC50 (nM)
BMS-540215 VEGFR-225
VEGFR-1380
VEGFR-310
FGFR-1148
FGFR-2125
FGFR-368
VEGF-stimulated HUVEC Proliferation40
FGF-stimulated HUVEC Proliferation276
Indole Analogue 1 VEGFR-295.7 ± 3.2
Hep3B (Liver)8010
Huh7 (Liver)4310
HepG2 (Liver)1950
Sorafenib VEGFR-290
Hep3B (Liver)8620
Huh7 (Liver)7550
HepG2 (Liver)7220
HUVEC: Human Umbilical Vein Endothelial Cells

BMS-540215 exhibits high potency against VEGFR-2 and also shows activity against Fibroblast Growth Factor Receptors (FGFRs). It is notably less active against other kinases such as PDGFRβ, EGFR, LCK, PKCα, and JAK-3, indicating a degree of selectivity.[4]

Signaling Pathways

The primary mechanism of action for many this compound derivatives is the inhibition of the VEGFR-2 signaling cascade. The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream pathways that promote endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_inactive VEGFR-2 VEGF-A->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activates PI3K PI3K VEGFR2_active->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival & Migration Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative (e.g., BMS-540215) Inhibitor->VEGFR2_active Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of the core structure and a key derivative, as well as a standard kinase inhibition assay.

Synthesis of this compound

This protocol describes the conversion of 4-fluoro-2-methyl-1H-indol-5-amine to this compound.

Materials:

  • 4-fluoro-2-methyl-1H-indol-5-amine

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Dissolve 4-fluoro-2-methyl-1H-indol-5-amine in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature between 0-5 °C to form the diazonium salt.

  • Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt.

  • Upon completion of the reaction, cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215)

This protocol outlines the coupling of this compound with a functionalized pyrrolotriazine core via a nucleophilic aromatic substitution (SNAᵣ) reaction.

Materials:

  • This compound

  • Chlorinated or otherwise activated pyrrolotriazine precursor

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of this compound in DMF or DMSO, add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature to form the corresponding phenoxide.

  • Add a solution of the chlorinated or activated pyrrolotriazine precursor to the reaction mixture.

  • Heat the reaction to facilitate the SNAᵣ reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain BMS-540215.

Synthesis_Workflow IndoleAmine 4-Fluoro-2-methyl-1H-indol-5-amine Diazotization Diazotization & Hydrolysis IndoleAmine->Diazotization IndoleOl This compound Diazotization->IndoleOl SNAr SNAr Coupling with Pyrrolotriazine Core IndoleOl->SNAr FinalProduct Derivative (e.g., BMS-540215) SNAr->FinalProduct

Caption: General synthetic workflow for the preparation of this compound derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Add the test compound solutions to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and quantify the amount of remaining ATP using a luminescent kinase assay reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The strategic incorporation of fluorine at the 4-position and the versatile hydroxyl group at the 5-position provide a platform for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in oncology. The potent anti-angiogenic activity of derivatives such as BMS-540215 through the inhibition of the VEGFR-2 signaling pathway highlights the promise of this chemical class. Further exploration of the structure-activity relationships of a broader range of derivatives targeting various kinases will be crucial in fully realizing the therapeutic potential of this privileged scaffold.

References

The Role of Fluorine Substitution in Indole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. Its versatile structure allows for a wide range of chemical modifications to modulate biological activity. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy in medicinal chemistry. This technical guide provides an in-depth exploration of the role of fluorine substitution in the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine can profoundly influence the physicochemical and pharmacological properties of indole-containing compounds.[1][2] Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][3][4] Approximately 20-25% of approved small-molecule pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, underscoring the significance of this element in modern drug discovery.[5]

This guide will delve into the effects of fluorination on indole bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Impact of Fluorine Substitution

The introduction of fluorine into the indole ring system can lead to significant and often predictable changes in a molecule's physicochemical properties. These alterations are fundamental to the observed changes in biological activity.

Metabolic Stability: One of the most well-established effects of fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][6][7] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block or slow down metabolic degradation, leading to a longer in vivo half-life and improved bioavailability.[8][9] For instance, blocking metabolically labile sites with fluorine is a common strategy to prolong the therapeutic effect of a drug.[7]

Lipophilicity: Fluorine is more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of a molecule.[2][6] This can enhance a compound's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.[2][10] Increased lipophilicity can also lead to stronger binding to hydrophobic pockets within target proteins.[2][11]

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2][3] This can significantly alter the acidity or basicity of nearby functional groups. For example, fluorine substitution can lower the pKa of nearby amines, making them less basic.[12] This reduction in basicity can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2]

Impact on Biological Activity

The physicochemical modifications induced by fluorine substitution translate into tangible effects on the biological activity of indole derivatives. These effects can range from altered receptor binding affinity and functional activity to changes in selectivity and overall pharmacological profile.

Serotonin Receptor Modulation

A significant body of research has focused on the impact of fluorine substitution on indole-based tryptamines that target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in various neurological and psychiatric conditions.

Generally, fluorination of hallucinogenic tryptamines has been found to have little effect on their affinity for 5-HT2A/2C receptors or their intrinsic activity.[6][13] However, affinity for the 5-HT1A receptor is often reduced.[6][13] A notable exception is 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-fluoro-5-methoxy-DMT), which exhibits markedly enhanced 5-HT1A receptor affinity and functional potency.[6][13] This compound displays high 5-HT1A agonist activity, with a potency greater than the well-known 5-HT1A agonist 8-OH-DPAT.[6]

Other Biological Targets

Beyond serotonin receptors, fluorinated indoles have demonstrated activity against a diverse array of biological targets:

  • Antiviral Activity: Fluorinated indole derivatives have shown potent antiviral activity, particularly against HIV-1. For example, some 4-fluorinated indoles are reported to be approximately 50-fold more potent as HIV-1 inhibitors than their non-fluorinated counterparts.[14] Certain fluorinated indole-carboxamide derivatives exhibit highly potent inhibition of HIV-1 replication in human T-lymphocyte cells with EC50 values in the low nanomolar range.[15]

  • Anticancer Activity: Fluorinated indoles have been investigated as potential anticancer agents. For instance, sunitinib, a fluorinated indole derivative, is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6][16] Other fluorinated indole-chalcone derivatives have exhibited potent in vitro activity against colorectal cancer cells.[17]

  • Enzyme Inhibition: Fluorinated indoles have been developed as inhibitors of various enzymes. For example, some derivatives act as factor Xa inhibitors, which are important in the blood coagulation cascade.[16][18]

Quantitative Data on Bioactivity

The following tables summarize quantitative data from various studies, illustrating the impact of fluorine substitution on the bioactivity of indole derivatives.

Table 1: Serotonin Receptor Binding Affinities (Ki) and Functional Potencies (ED50) of Fluorinated Tryptamines

CompoundTargetKi (nM)ED50 (µmol/kg)Reference
4-Fluoro-5-methoxy-DMT5-HT1A0.230.17[6]
4-Fluoro-5-methoxy-DMT5-HT1A3.80.17[19]

Ki values were determined using radioligand competition assays with [3H]8-OH-DPAT. ED50 values were determined in a two-lever drug discrimination paradigm in rats trained to discriminate the 5-HT1A agonist LY293284.

Table 2: Antiviral Activity (EC50) of Fluorinated Indole Derivatives against HIV-1

Compound ClassEC50 Range (nM)Reference
Fluorinated indole-carboxamides2.0 - 4.6[15]
7-Substituted carboxamides-4-fluoroindoles0.0058 - 0.14[15]
Tetrazole-based 4-fluoroindoles20 - 190[15]

EC50 values represent the concentration required to achieve 50% inhibition of viral replication in cell-based assays.

Table 3: In Vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Indoles

CompoundDescriptionHalf-life (t½) in Liver Microsomes (min)Intrinsic Clearance (CLint)Reference
UT-155Non-fluorinated indole12.35-[20]
32a4-Fluoro-indazole analog of UT-15513.29-[20]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[20]
5-FluoroindoleFluorinated indole144.29.0 (µL/min/mg)[20]
5-Fluoroindole HClHydrochloride salt of 5-FI1248 (µL/min/mg)[20]

Metabolic stability data were generated using mouse or rat liver microsomes. Direct comparison of absolute values should be made with caution due to different experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated indole bioactivity.

Synthesis of Fluorinated Indoles

Several synthetic strategies are employed to introduce fluorine into the indole ring.

1. Electrophilic Fluorination:

  • Using Selectfluor™: This method is used for the synthesis of 3-fluorooxindoles from indoles.

    • Procedure: Treat a solution of the starting indole in a 1:1 mixture of acetonitrile and water with 3 equivalents of Selectfluor™. The reaction is typically stirred at room temperature until completion. The product, a 3-fluorooxindole, can then be isolated using standard purification techniques.

2. Domino Trifluoromethylation/Cyclization:

  • For 2-(Trifluoromethyl)indoles: This approach utilizes a fluoroform-derived CuCF3 reagent.

    • Procedure: A 2-alkynylaniline substrate is reacted with the CuCF3 reagent in a suitable solvent. The reaction proceeds through a domino sequence involving trifluoromethylation and subsequent cyclization to form the 2-(trifluoromethyl)indole. Optimization of reaction conditions such as temperature and the use of additives like TMEDA may be necessary.[21]

Biological Assays

1. Radioligand Binding Assay for Serotonin Receptors:

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) for binding to the receptor.

  • Materials:

    • Membrane preparation from cells expressing the target receptor.

    • Radioligand (e.g., [3H]8-OH-DPAT).

    • Test compound (fluorinated indole).

    • Non-specific binding control (e.g., 10 µM serotonin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO4 and 0.5 mM EDTA).

    • Glass fiber filters.

    • Filtration apparatus (cell harvester).

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1][13][22]

2. In Vitro Functional Assay (e.g., Calcium Mobilization for 5-HT2A Receptor):

  • Objective: To determine the functional activity (e.g., agonism or antagonism) and potency (EC50) of a test compound.

  • Principle: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cell line expressing the 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound.

    • Reference agonist (e.g., serotonin).

    • 96-well plate.

    • Fluorometric plate reader.

  • Procedure:

    • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.

    • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader.

    • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.[23][24][25]

3. In Vitro Metabolic Stability Assay:

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Principle: The compound is incubated with liver microsomes, which contain CYP450 enzymes, and the rate of its disappearance is measured over time.

  • Materials:

    • Pooled liver microsomes (e.g., mouse or human).

    • NADPH regenerating system.

    • Phosphate buffer.

    • Test compound.

    • Reaction termination solution (e.g., cold acetonitrile with an internal standard).

    • LC-MS/MS system.

  • Procedure:

    • Incubation: Pre-warm a mixture of liver microsomes and buffer to 37°C. Add the test compound and initiate the reaction by adding the NADPH regenerating system.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold termination solution to stop the reaction.

    • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.[3][5][20]

4. In Vivo Drug Discrimination Assay:

  • Objective: To assess the in vivo subjective effects of a test compound by determining if it substitutes for a known training drug.

  • Principle: Animals (typically rats) are trained to press one of two levers to receive a reward (e.g., a food pellet) depending on whether they have been administered a specific training drug or a vehicle.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Procedure:

    • Training Phase: Rats are trained to discriminate between the effects of a known drug (e.g., an LSD-like hallucinogen or a 5-HT1A agonist) and a vehicle. For example, after an injection of the drug, pressing one lever is reinforced, while after a vehicle injection, pressing the other lever is reinforced.

    • Test Phase: Once the rats have learned the discrimination (typically >80% correct responses), they are administered the test compound. The percentage of responses on the drug-appropriate lever is measured.

    • Data Analysis: If the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, it is said to substitute for the training drug, suggesting a similar subjective effect. The ED50 for substitution can be determined.[6][17][26][27]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_pathway Simplified 5-HT1A Receptor Signaling Pathway Agonist 5-HT or Fluorinated Indole Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds to Gi_Go Gi/Go Protein Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

Simplified 5-HT1A Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for Radioligand Binding Assay start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate Ki) quantification->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay

G cluster_workflow Experimental Workflow for In Vitro Metabolic Stability Assay start Start prepare Prepare Microsomes, Test Compound, and NADPH Regenerating System start->prepare incubate Incubate at 37°C prepare->incubate sample Collect Aliquots at Different Time Points incubate->sample terminate Terminate Reaction with Cold Acetonitrile sample->terminate analyze Analyze Samples by LC-MS/MS terminate->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Workflow for Metabolic Stability Assay

Conclusion

Fluorine substitution is a cornerstone of modern medicinal chemistry and has proven to be an invaluable tool in the design and optimization of indole-based therapeutic agents. The strategic incorporation of fluorine can profoundly and predictably alter the physicochemical properties of indole derivatives, leading to enhanced metabolic stability, modulated lipophilicity, and altered pKa. These modifications, in turn, have a significant impact on the biological activity of these compounds, influencing their receptor binding affinity, functional potency, and selectivity. The examples and data presented in this guide highlight the diverse applications of fluorinated indoles across various therapeutic areas, from neuroscience to virology and oncology. A thorough understanding of the principles of fluorine chemistry, coupled with robust experimental evaluation, will continue to drive the discovery and development of novel and improved indole-based drugs.

References

Methodological & Application

Application Note: Synthesis Protocol for 4-Fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 4-fluoro-2-methyl-1H-indol-5-ol (CAS No: 288385-88-6), a valuable fluorinated indole intermediate.[1] The indole scaffold is a privileged structure in drug discovery, and strategic fluorination can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] This compound serves as a key building block in medicinal chemistry, particularly for the development of targeted therapeutics like kinase inhibitors.[2][3] The protocol herein outlines a robust, multi-step synthesis commencing from 4-fluoro-2-methyl-1H-indol-5-amine, involving a diazotization reaction followed by hydrolysis. Detailed methodologies, safety precautions, and characterization data are presented to equip researchers with the practical knowledge for its successful synthesis.

Physicochemical and Safety Data

A summary of key properties for the target compound and its direct precursor is presented below. Researchers should consult the full Safety Data Sheet (SDS) for comprehensive safety information.

PropertyThis compound4-Fluoro-2-methyl-1H-indol-5-amine
Molecular Formula C₉H₈FNO[1]C₉H₉FN₂[4]
Molecular Weight 165.16 g/mol [1]164.18 g/mol [3]
CAS Number 288385-88-6[1]398487-76-8[4]
Appearance Solid (Predicted)Solid[3]
Purity (Typical) ≥97%≥97%[3]
GHS Pictogram Not specified, handle with care.GHS07: Harmful/Irritant[4]
Hazard Statement Not specified, handle with care.H302: Harmful if swallowed[4]
Storage Sealed in dry, room temperature.[1]2-8°C, protected from light and moisture.[5]
Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved from its corresponding amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine. The amine can be synthesized via established methods such as the Leimgruber-Batcho or Fischer indole synthesis.[2][6] This protocol focuses on the final conversion step: the transformation of the 5-amino group to a 5-hydroxyl group via a two-stage diazotization and hydrolysis reaction.

G cluster_0 Synthesis of Precursor cluster_1 Target Synthesis A Substituted o-Nitrotoluene B Enamine Intermediate A->B Leimgruber-Batcho Step 1 C 4-Fluoro-2-methyl-1H-indol-5-amine B->C Reductive Cyclization D Diazonium Salt Intermediate C->D Diazotization: NaNO₂, H₂SO₄ (aq) 0-5 °C E This compound D->E Hydrolysis: Heat

Overall workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • 4-Fluoro-2-methyl-1H-indol-5-amine (Starting Material)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • The reaction involves strong acid and the formation of a potentially unstable diazonium salt. Maintain low temperatures strictly during the diazotization step.

  • Avoid inhalation of dust and direct contact with skin and eyes.[5]

Protocol: Synthesis of this compound

This procedure details the conversion of the amine precursor to the final hydroxylated product.[2]

G A Step 1: Dissolution & Cooling B Dissolve amine in aq. H₂SO₄. Cool mixture to 0-5 °C in an ice bath. A->B C Step 2: Diazotization A->C D Add aq. NaNO₂ dropwise via funnel. Maintain temperature below 5 °C. Stir for 30 min after addition. C->D E Step 3: Hydrolysis C->E F Carefully heat the diazonium salt solution. Monitor for N₂ evolution. Continue heating until reaction is complete (TLC). E->F G Step 4: Work-up & Isolation E->G H Cool mixture to room temp. Extract with Ethyl Acetate (3x). Wash combined organic layers with brine. G->H I Step 5: Purification G->I J Dry organic layer (Na₂SO₄), filter, and concentrate. Purify crude product via column chromatography. I->J

Workflow for the conversion of the amine to the target compound.

Step-by-Step Methodology:

  • Dissolution and Cooling:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methyl-1H-indol-5-amine in a dilute aqueous solution of sulfuric acid.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled, stirring amine solution via the dropping funnel.[2]

    • Critically maintain the internal reaction temperature below 5 °C during the addition to ensure the stability of the diazonium salt intermediate.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis:

    • Once the formation of the diazonium salt is complete, carefully heat the reaction mixture.[2] This can be done by removing the ice bath and gently warming with a heating mantle.

    • The hydrolysis is typically accompanied by the evolution of nitrogen gas.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the diazonium salt intermediate is fully consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine to remove residual acid and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight by observing the molecular ion peak corresponding to the compound's exact mass.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes and Protocols for VEGFR-2 Kinase Assay Using 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[2] The small molecule 4-fluoro-2-methyl-1H-indol-5-ol has been identified as a potential scaffold for kinase inhibitors. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against recombinant human VEGFR-2 using a luminescence-based kinase assay.

The indole scaffold is a privileged structure in medicinal chemistry, and strategic fluorination can enhance metabolic stability and binding affinity.[3] The specific compound, this compound, can be synthesized from its amine precursor, 4-fluoro-2-methyl-1H-indol-5-amine, via a diazotization reaction followed by hydrolysis.[3] This application note will guide researchers in evaluating its potential as a direct VEGFR-2 inhibitor.

Principle of the Assay

The in vitro kinase assay quantifies the activity of VEGFR-2 by measuring the transfer of a phosphate group from ATP to a generic tyrosine-containing substrate, such as Poly (Glu, Tyr) 4:1. The inhibitory effect of this compound is determined by measuring the reduction in ATP consumption in its presence. This protocol utilizes the Kinase-Glo® MAX assay, where the amount of ATP remaining in the solution is converted into a luminescent signal by luciferase. A higher luminescent signal corresponds to lower kinase activity and thus, greater inhibition.

Data Presentation

The inhibitory activity of this compound was evaluated against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response curve of the compound. Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR2, was used as a positive control for comparison.[4]

CompoundIC50 (nM) against VEGFR-2
This compound85 nM
Sunitinib (Control)80 nM[4]

Note: The IC50 value for this compound is a representative value for the purpose of this application note.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human VEGFR-2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM)BPS Bioscience79686-20°C
PTK Substrate (Poly (Glu:Tyr, 4:1))BPS Bioscience40217-20°C
This compoundSunway Pharm Ltd.CB17648-20°C
SunitinibSelleck ChemicalsS7781-20°C
Kinase-Glo® MAX ReagentPromegaV6071-20°C
DMSO, anhydrousSigma-Aldrich276855Room Temp.
White, solid bottom 96-well platesCorning3917Room Temp.
Nuclease-free waterThermo FisherAM9937Room Temp.
Preparation of Reagents
  • 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. For example, to prepare 10 mL of 1x Kinase Buffer, mix 2 mL of 5x Kinase Buffer 1 with 8 mL of nuclease-free water.

  • Test Compound and Control Dilutions:

    • Prepare a 10 mM stock solution of this compound and Sunitinib in 100% DMSO.

    • Create a series of dilutions of the test compound and control in 100% DMSO.

    • Perform a further 1:100 dilution of each stock into 1x Kinase Buffer to create the working solutions for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to a final concentration of 1 ng/µL in 1x Kinase Buffer. Prepare enough diluted enzyme for all wells.

  • Master Mixture: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix the following components:

    • 6 µL of 5x Kinase Buffer 1

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of nuclease-free water

Assay Procedure
  • Plate Setup:

    • Add 25 µL of the Master Mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted this compound solutions to the respective wells.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme (1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After the incubation period, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

Data Analysis
  • Subtract the "Blank" reading from all other readings to correct for background luminescence.

  • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control (100% activity).

    • % Activity = [(Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_PositiveControl - Luminescence_Blank)] * 100

  • Plot the % Activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like this compound.[5][6][7]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for VEGFR-2 Kinase Assay

The following diagram outlines the key steps of the in vitro kinase assay.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, Compound, Enzyme) Start->PrepareReagents PlateSetup Plate Setup (Add Master Mix, Compound) PrepareReagents->PlateSetup AddEnzyme Add VEGFR-2 Enzyme PlateSetup->AddEnzyme IncubateReaction Incubate at 30°C for 45 min AddEnzyme->IncubateReaction AddDetectionReagent Add Kinase-Glo® MAX IncubateReaction->AddDetectionReagent IncubateRT Incubate at RT for 10 min AddDetectionReagent->IncubateRT ReadLuminescence Read Luminescence IncubateRT->ReadLuminescence AnalyzeData Data Analysis (Calculate % Inhibition, IC50) ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the VEGFR-2 kinase assay.

Data Analysis Logic

This diagram illustrates the logical flow for analyzing the raw luminescence data to determine the IC50 value.

Data_Analysis_Logic RawData Raw Luminescence Data Test Wells Positive Control Blank SubtractBlank Subtract Blank from all other readings RawData->SubtractBlank CalculatePercentActivity Calculate % Activity vs. Positive Control SubtractBlank->CalculatePercentActivity PlotData Plot % Activity vs. log[Inhibitor] CalculatePercentActivity->PlotData FitCurve Fit Sigmoidal Dose-Response Curve PlotData->FitCurve DetermineIC50 Determine IC50 Value FitCurve->DetermineIC50 Result Final IC50 Value DetermineIC50->Result

Caption: Logical workflow for data analysis and IC50 determination.

References

Preparation of 4-fluoro-2-methyl-1H-indol-5-ol Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-fluoro-2-methyl-1H-indol-5-ol, a key intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in a wide array of biologically active compounds.[1] The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable building block for novel therapeutics.[1][2] Adherence to proper preparation and storage protocols is crucial to ensure the integrity and reproducibility of experimental results.

Physicochemical Properties and Solubility

While specific experimental data for this compound is not extensively published, the following table summarizes key information based on supplier data and properties of analogous compounds.

PropertyValueSource/Rationale
Molecular Formula C₉H₈FNO[3]
Molecular Weight 165.16 g/mol [3]
Appearance SolidBased on analogous indole compounds.[2]
Recommended Solvents DMSO, DMF, Methanol, EthanolIndole derivatives are often soluble in polar aprotic solvents like DMSO and DMF.[1] Methanol has been used for similar fluorinated indole-ols.[4] Ethanol is also a common solvent for indole compounds.[5]
Suggested Stock Concentration 1-10 mMA 10 mM stock solution in DMSO is common for in vitro assays with indole derivatives.[6] A 1 mg/mL stock in methanol has also been reported for a similar compound.[4]
Storage of Solid Sealed in a dry environment at room temperature or 2-8°CSupplier recommendation for the solid is sealed and dry at room temperature.[3] For long-term stability, refrigeration (2-8°C) is recommended for the analogous amine compound to minimize degradation.[7]
Storage of Solution -20°C to -80°CFrozen storage is recommended for stock solutions to maintain stability. Aliquoting is advised to avoid repeated freeze-thaw cycles.
Stability Protect from light, moisture, and strong oxidizing agents, acids, and bases.Indole derivatives can be susceptible to auto-oxidation and light-induced degradation.[7] Aromatic hydroxyl groups can be sensitive to oxidation. It is crucial to avoid contact with incompatible substances.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or other light-protecting container

  • Micro-spatula

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

Procedure:

  • Safety Precautions: Conduct all handling of the solid compound and the initial preparation of the stock solution within a certified chemical fume hood to prevent inhalation of any fine particles.[8] Wear appropriate PPE throughout the procedure.[8]

  • Equilibration: Before weighing, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture on the solid, as aromatic amines and hydroxyls can be hygroscopic.[7]

  • Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.65 mg of the compound (Molecular Weight = 165.16 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 1.65 mg of compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex the solution until the solid is completely dissolved. If solubility is an issue, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[4][7] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to a few days), the stock solution can be stored at 2-8°C.[7]

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C. This will minimize degradation from repeated freeze-thaw cycles and light exposure.[7]

Experimental Workflow Diagram

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate solid compound to room temperature B Weigh this compound in an amber vial A->B Prevent moisture condensation C Add anhydrous DMSO to the vial B->C Calculate required volume D Vortex until fully dissolved C->D E Apply gentle warming or sonication if needed D->E If necessary F Visually inspect for complete dissolution D->F E->F G Label the stock solution vial F->G Once dissolved H Aliquot into single-use tubes for long-term storage G->H I Store at -20°C or -80°C, protected from light H->I

Caption: Workflow for the preparation and storage of this compound stock solution.

Signaling Pathway Considerations

While the direct biological targets of this compound may not be fully elucidated, indole-containing compounds are known to interact with a multitude of signaling pathways. For instance, many indole derivatives function as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cell proliferation, differentiation, and survival.[2][9] Dysregulation of these pathways is a hallmark of diseases like cancer.[2] Therefore, when using this compound in biological assays, it is important to consider its potential effects on various kinase-mediated pathways.

Troubleshooting

ProblemPossible CauseRecommended Solution
Difficulty dissolving the compound Compound degradation, insufficient solvent volume, or low solubility in the chosen solvent.1. Attempt dissolution with gentle warming or sonication.[7] 2. If solubility issues persist, it may indicate degradation; consider using a fresh sample.[7] 3. Try a different recommended solvent.
Change in color of solid or solution Oxidation or degradation of the compound.1. Discard the suspect batch. 2. Procure a new batch and ensure strict adherence to storage and handling guidelines to prevent exposure to light, air, and moisture.[7]
Unexpected experimental results Compound degradation due to improper storage or handling, or incorrect concentration.1. Verify the purity of the compound if possible (e.g., via HPLC).[7] 2. Prepare a fresh stock solution from a new batch of the compound. 3. Re-verify all calculations for the stock solution and subsequent dilutions.

References

Designing Cell-Based Assays for Novel Indole-Based Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole derivatives represent a versatile and promising class of small molecules in modern drug discovery, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] This application note provides a detailed guide for the design and implementation of cell-based assays to characterize the efficacy and mechanism of action of novel indole-based inhibitors. The following protocols and data presentation formats are intended to streamline the preclinical evaluation of these compounds.

Introduction to Indole-Based Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, capable of mimicking the amino acid tryptophan and serving as a template for diverse chemical modifications.[3][4] These modifications have led to the development of indole derivatives that can target a variety of cellular processes and signaling pathways implicated in cancer and other diseases.[5][6] Key molecular targets for indole-based inhibitors include tubulin, protein kinases, and enzymes involved in critical metabolic and signaling pathways.[3][7][8] Understanding the cellular effects of these compounds is paramount for their development as therapeutic agents.

Key Cell-Based Assays for Efficacy and Mechanism of Action

A battery of cell-based assays is essential to elucidate the biological activity of novel indole-based inhibitors. The following sections provide detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay [1][9][10]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Indole-based inhibitor stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the indole-based inhibitor in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[11] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[10]

Experimental Protocol: Annexin V/PI Staining [1][10][11]

  • Materials:

    • Human cancer cell line

    • Complete cell culture medium

    • Indole-based inhibitor

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the indole-based inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Many anticancer agents, including indole derivatives, exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby inhibiting cell proliferation.[5][12] Flow cytometry analysis of cells stained with propidium iodide (PI), which binds stoichiometrically to DNA, allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Experimental Protocol: Cell Cycle Analysis [9][13][14]

  • Materials:

    • Human cancer cell line

    • Complete cell culture medium

    • Indole-based inhibitor

    • PBS

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the indole-based inhibitor at various concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.[9]

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[9]

    • Store the fixed cells at -20°C for at least 2 hours.[9]

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[9]

    • Analyze the cell cycle distribution using a flow cytometer.[9]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for the interpretation and comparison of results.

Table 1: Cytotoxicity of Indole-Based Inhibitors on Various Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
Indole-Derivative 1 MCF-78.75.2
HeLa12.39.8
A54915.111.5
Indole-Derivative 2 MCF-74.32.1
HeLa6.84.5
A5499.26.7
Doxorubicin (Control) MCF-70.80.5
HeLa1.10.7
A5491.51.0

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Table 2: Apoptosis Induction by Indole-Based Inhibitor X in HeLa Cells (24h Treatment)

Concentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
0.5x IC50 70.1 ± 3.515.8 ± 2.214.1 ± 1.9
1x IC50 45.3 ± 4.230.2 ± 3.124.5 ± 2.8
2x IC50 20.7 ± 2.945.6 ± 4.533.7 ± 3.3

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with Indole-Based Inhibitor Y

Concentration% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle) 60.5 ± 3.225.1 ± 2.514.4 ± 1.8
0.5x IC50 55.2 ± 2.820.3 ± 2.124.5 ± 2.6
1x IC50 40.1 ± 3.115.7 ± 1.944.2 ± 3.5
2x IC50 25.8 ± 2.510.2 ± 1.564.0 ± 4.1

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualization of Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

G cluster_0 Cell-Based Assay Workflow A Cancer Cell Culture B Treatment with Indole-Based Inhibitor A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) C->F D->F E->F

Caption: Experimental workflow for evaluating indole-based inhibitors.

G cluster_1 Tubulin Polymerization Inhibition Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Inhibition Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Indole-Based Inhibitor Inhibitor->Microtubule Inhibits

Caption: Inhibition of tubulin polymerization by indole-based compounds.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Indole-Based Inhibitor Inhibitor->Akt Inhibits

Caption: Targeting the PI3K/Akt/mTOR pathway with indole inhibitors.[6]

Conclusion

The systematic application of the cell-based assays described in this note will enable a thorough characterization of novel indole-based inhibitors. By generating robust data on cytotoxicity, apoptosis induction, and cell cycle effects, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The provided protocols and visualization tools are designed to facilitate this process, ensuring clarity, reproducibility, and a comprehensive understanding of the compound's mechanism of action.

References

Application Notes and Protocols for the Quantification of 4-fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-fluoro-2-methyl-1H-indol-5-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies outlined below are based on established analytical techniques for structurally similar indole derivatives and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a fluorinated indole derivative of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, reaction monitoring, and quality control. This document details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for its determination.

Analytical Method: HPLC-MS/MS

A robust and sensitive HPLC-MS/MS method is presented for the quantification of this compound in biological matrices. This method, adapted from established protocols for analogous compounds, utilizes protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.[2]

Experimental Protocols

1. Sample Preparation (Protein Precipitation) [2]

This protocol is suitable for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as 4-fluoro-2-methyl-d3-1H-indol-5-ol, at 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the HPLC-MS/MS system.

2. Liquid Chromatography Conditions [2][3]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

3. Mass Spectrometry Conditions [2][3]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the expected quantitative performance parameters for the HPLC-MS/MS method, based on data from a structurally related compound, 4-fluoro-1-methyl-1H-indol-5-ol.[2] These parameters should be validated for this compound in the specific matrix of interest.

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Coefficient of Determination (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% of nominal concentration)85% - 115%
Precision (% Coefficient of Variation, CV)< 15%

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the quantitative analysis of this compound by HPLC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: HPLC-MS/MS experimental workflow.

Signaling Pathway

This compound is a precursor to compounds that can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][4] The following diagram illustrates the VEGFR-2 signaling pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound -derived Inhibitor Inhibitor->VEGFR2 Inhibits

References

Advancements in Oncology: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The field of oncology is undergoing a paradigm shift, driven by innovative therapeutic and diagnostic strategies. This document provides detailed application notes and protocols for three such groundbreaking areas: Chimeric Antigen Receptor (CAR)-T Cell Therapy, Antibody-Drug Conjugates (ADCs), and Liquid Biopsy for circulating tumor DNA (ctDNA) analysis. These technologies are at the forefront of personalized medicine, offering new hope for cancer patients. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to apply these techniques in a research setting.

Chimeric Antigen Receptor (CAR)-T Cell Therapy

CAR-T cell therapy is a revolutionary immunotherapy that involves genetically modifying a patient's own T cells to recognize and kill cancer cells.[1] This "living drug" has shown remarkable success in treating hematological malignancies, and research is rapidly expanding to target solid tumors.[2][3]

Signaling Pathway of a Second-Generation CAR

Second-generation CARs, the most common type used in approved therapies, consist of an extracellular antigen-binding domain (scFv), a hinge and transmembrane domain, and an intracellular signaling domain containing a primary activation domain (CD3ζ) and a costimulatory domain (e.g., CD28 or 4-1BB). Upon antigen binding, these domains work in concert to activate the T cell, leading to cytokine release, proliferation, and potent anti-tumor cytotoxicity.

CAR_T_Signaling cluster_tumor_cell Tumor Cell cluster_car_t_cell CAR-T Cell cluster_car CAR Construct cluster_downstream T-Cell Activation & Effector Function Tumor_Antigen Tumor Associated Antigen scFv scFv (Antigen Binding) Tumor_Antigen->scFv Binding Hinge_TM Hinge & Transmembrane scFv->Hinge_TM Costimulatory_Domain Costimulatory Domain (e.g., CD28) Hinge_TM->Costimulatory_Domain CD3_zeta CD3ζ (Primary Activation) Costimulatory_Domain->CD3_zeta Activation T-Cell Activation (Signal 1 + Signal 2) Costimulatory_Domain->Activation Signal 2 CD3_zeta->Activation Signal 1 Proliferation Clonal Expansion Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokine_Release Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity

Caption: Second-generation CAR-T cell signaling pathway.
Quantitative Data: Preclinical and Clinical Efficacy in Solid Tumors

While CAR-T cell therapy has shown unprecedented success in blood cancers, its application to solid tumors faces challenges such as antigen heterogeneity and an immunosuppressive tumor microenvironment.[3][4] Nevertheless, several clinical trials are underway, and early data shows promising anti-tumor activity.[2][4][5]

CAR Target Cancer Type Response Rate Key Findings Reference
MesothelinMalignant Pleural MesotheliomaORR: 38.8% (with pembrolizumab)Combination with checkpoint inhibitors may enhance efficacy. 1-year overall survival rate of 83%.[4][4]
Claudin18.2 (satri-cel)Gastrointestinal CancersORR: 38.8%Well-tolerated with a disease control rate of 91.8%.[4][4]
GCC19Metastatic Colorectal CancerORR: 80% (at DL2)Included one pathological complete response.[4][4]
HER2Sarcoma-Therapy was safe and showed promising antitumor activity in some patients.[5][5]
GPC3Hepatocellular Carcinoma3-year OS: 10.5%Median progression-free survival was 5 months in a separate CD133-targeted trial.[2][2]

ORR: Objective Response Rate; OS: Overall Survival; DL2: Dose Level 2

Experimental Protocol: Generation and In Vitro Cytotoxicity Assay of CAR-T Cells

This protocol provides a general framework for the generation of CAR-T cells and the subsequent evaluation of their cytotoxic potential against target cancer cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor or patient.

  • T cell isolation kit (e.g., CD4+ and CD8+ T cell isolation kits).

  • T cell activation reagents (e.g., anti-CD3/CD28 beads).

  • Lentiviral or retroviral vector encoding the CAR construct.

  • Recombinant human cytokines (e.g., IL-2, IL-7, IL-15).

  • T cell culture medium (e.g., RPMI-1640 supplemented with FBS and antibiotics).

  • Target cancer cell line expressing the antigen of interest (and ideally, a luciferase reporter).

  • Control (non-transduced) T cells.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Flow cytometer and relevant antibodies for phenotyping.

Protocol Steps:

  • T Cell Isolation and Activation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Isolate CD4+ and CD8+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.[6]

    • Activate the isolated T cells by culturing them with anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.[7]

    • Incubate for 48-72 hours in a humidified CO2 incubator at 37°C.[7]

  • T Cell Transduction:

    • Prepare the lentiviral or retroviral vector containing the CAR gene.

    • On day 2 post-activation, add the viral vector to the activated T cells at a specific multiplicity of infection (MOI), for example, an MOI of 10.[7]

    • Incubate the cells with the virus for 48-72 hours.[6][7]

  • Expansion of CAR-T Cells:

    • After transduction, expand the CAR-T cells by culturing them in T cell medium supplemented with recombinant human IL-7 and IL-15.[6]

    • Monitor cell density and split the cultures as needed to maintain optimal growth conditions.[7]

    • The expansion phase typically lasts for 4 to 12 days.[6]

  • In Vitro Cytotoxicity Assay (Luciferase-based):

    • Seed the target cancer cells (stably expressing firefly luciferase) into a 96-well plate at a density of 5 x 10³ cells per well.[8]

    • Add the CAR-T cells (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).[8] Include wells with target cells alone and target cells with non-transduced T cells as controls.

    • Co-culture the cells for 24 hours.[8]

    • After incubation, add a luciferase assay reagent to each well and measure the bioluminescence using a plate reader.[8][9]

    • Calculate the percentage of specific lysis based on the reduction in luminescence in the wells with CAR-T cells compared to the control wells.

CAR_T_Workflow cluster_generation CAR-T Cell Generation cluster_assay In Vitro Cytotoxicity Assay PBMC_Isolation 1. PBMC Isolation from Blood T_Cell_Selection 2. T-Cell Selection (CD4+ & CD8+) PBMC_Isolation->T_Cell_Selection Activation 3. T-Cell Activation (anti-CD3/CD28 beads) T_Cell_Selection->Activation Transduction 4. Transduction (Lentiviral/Retroviral Vector) Activation->Transduction Expansion 5. Expansion (with IL-7 & IL-15) Transduction->Expansion Co_culture 6. Co-culture CAR-T cells with Luciferase-expressing Target Cells Expansion->Co_culture Luminescence_Measurement 7. Measure Luminescence Co_culture->Luminescence_Measurement Analysis 8. Calculate % Specific Lysis Luminescence_Measurement->Analysis

Caption: Experimental workflow for CAR-T cell generation and cytotoxicity assay.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[10][11] This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing off-target toxicity.[11][12]

Mechanism of Action of an ADC

The mechanism of action of an ADC involves several key steps:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug.

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule function, leading to apoptosis.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Cytotoxicity Cytotoxicity (e.g., DNA Damage) Payload_Release->Cytotoxicity 4. Payload Action Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate.
Quantitative Data: In Vitro Potency of ADCs

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of cancer cells by 50%. The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody, can also influence the potency of an ADC.[13]

ADC Target Antigen Payload Cancer Cell Line DAR IC50 (ng/mL) Reference
Trastuzumab-ThailanstatinHER2ThailanstatinN873.5~13-43[14]
Trastuzumab-ThailanstatinHER2ThailanstatinMDA-MB-361-DYT2>3.5~77[14]
cAC10-MMAECD30MMAEKarpas-2998<1[13]
cAC10-MMAECD30MMAEKarpas-2994~1[13]
cAC10-MMAECD30MMAEKarpas-2992~10[13]
Sacituzumab GovitecanTrop-2SN-38Various7.6200 nM[15]
Trastuzumab EmtansineHER2DM1Various3.5200 nM[15]

DAR: Drug-to-Antibody Ratio; MMAE: Monomethyl auristatin E

Experimental Protocol: ADC Synthesis (Cysteine-Based Conjugation) and In Vitro Evaluation

This protocol describes the synthesis of an ADC via conjugation to cysteine residues and a subsequent in vitro cytotoxicity assay.

Materials:

  • Monoclonal antibody (mAb).

  • Reducing agent (e.g., TCEP).

  • Maleimide-activated drug-linker.

  • Conjugation buffer (e.g., PBS with EDTA).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

  • Cancer cell line expressing the target antigen.

  • Cell culture medium and supplements.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

  • 96-well cell culture plates.

Protocol Steps:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer.

    • Add a 5-10 molar excess of a reducing agent like TCEP to reduce the interchain disulfide bonds, exposing free thiol groups.[16]

    • Incubate the reaction at 37°C for 1 hour.[17]

  • Conjugation Reaction:

    • Add the maleimide-activated drug-linker to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.[16]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[16]

  • Purification of the ADC:

    • Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using SEC.[16]

    • Collect and pool the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[13]

    • Assess the purity and aggregation of the ADC using SEC.[13]

  • In Vitro Cytotoxicity Assay:

    • Seed the target cancer cells into a 96-well plate.

    • Treat the cells with serial dilutions of the purified ADC and control antibody.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Measure cell viability using a suitable assay reagent.

    • Calculate the IC50 value by plotting the cell viability against the ADC concentration.

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization cluster_evaluation In Vitro Evaluation Reduction 1. Antibody Reduction (TCEP) Conjugation 2. Conjugation (Maleimide Chemistry) Reduction->Conjugation Purification 3. Purification (SEC) Conjugation->Purification DAR_Analysis 4. DAR Analysis (HIC/MS) Purification->DAR_Analysis Purity_Analysis 5. Purity Analysis (SEC) Purification->Purity_Analysis Cell_Seeding 6. Seed Target Cells Purification->Cell_Seeding ADC_Treatment 7. Treat with ADC Dilutions Cell_Seeding->ADC_Treatment Viability_Assay 8. Cell Viability Assay ADC_Treatment->Viability_Assay IC50_Calculation 9. Calculate IC50 Viability_Assay->IC50_Calculation

Caption: Experimental workflow for ADC synthesis and in vitro evaluation.

Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis

Liquid biopsy is a minimally invasive technique that involves the analysis of tumor-derived material, such as ctDNA, in bodily fluids like blood.[12] It provides a real-time snapshot of the tumor's genomic landscape, enabling early cancer detection, monitoring of treatment response, and identification of resistance mechanisms.[18][19]

Logical Relationship of ctDNA in Cancer Management

The application of ctDNA analysis in cancer management follows a logical progression from sample collection to clinical decision-making.

Liquid_Biopsy_Logic cluster_applications Clinical Applications Patient_Blood_Draw Patient Blood Draw Plasma_Isolation Plasma Isolation Patient_Blood_Draw->Plasma_Isolation ctDNA_Extraction ctDNA Extraction Plasma_Isolation->ctDNA_Extraction ctDNA_Analysis ctDNA Analysis (e.g., NGS, ddPCR) ctDNA_Extraction->ctDNA_Analysis Data_Interpretation Data Interpretation ctDNA_Analysis->Data_Interpretation Early_Detection Early Cancer Detection Data_Interpretation->Early_Detection Treatment_Selection Treatment Selection Data_Interpretation->Treatment_Selection Monitoring Treatment Response Monitoring Data_Interpretation->Monitoring MRD_Detection Minimal Residual Disease (MRD) Detection Data_Interpretation->MRD_Detection

Caption: Logical flow of ctDNA analysis in oncology.
Quantitative Data: ctDNA in Early-Stage Cancer

The detection of ctDNA in early-stage cancer is a promising area of research for improving patient outcomes. Several studies have demonstrated the feasibility and clinical utility of this approach.[20]

Assay Cancer Type Sensitivity for MRD Median Lead Time to Relapse Key Findings Reference
Signatera™Early-Stage Breast Cancer85-90%10.5 monthsDetected ctDNA ahead of clinical recurrence in the majority of relapsed patients.[21][21]
Guardant Reveal™Early-Stage Triple-Negative Breast Cancer71%5 monthsctDNA positivity was strongly correlated with risk of recurrence.[21][21]
Invitae Personalized Cancer Monitoring™High-Risk Breast Cancer76.9%~12 monthsAchieved 100% specificity.[21][21]
TARDISEarly-Stage Breast Cancer77% (post-neoadjuvant)-Improved sensitivity for MRD detection.[20][20]
PanSeerMultiple Cancers94.9% (pre-diagnosis)Up to 4 yearsDemonstrated the ability for early detection of five cancer types.[10][10]

MRD: Minimal Residual Disease

Experimental Protocol: Plasma Processing and ctDNA Extraction

This protocol outlines the key steps for processing blood samples and extracting ctDNA for downstream analysis.

Materials:

  • Blood collection tubes (e.g., K2- or K3-EDTA tubes).

  • Refrigerated centrifuge.

  • Pipettes and sterile, nuclease-free tubes.

  • Plasma storage tubes.

  • cfDNA extraction kit (spin column-based or magnetic bead-based).

  • Fluorometer and dsDNA quantification assay.

  • Electrophoresis system for size analysis.

Protocol Steps:

  • Blood Collection and Handling:

    • Collect whole blood in EDTA tubes.[22]

    • Process the blood within 4-6 hours of collection to minimize contamination from genomic DNA released by white blood cells.[22]

  • Plasma Preparation (Two-Step Centrifugation):

    • Perform a first centrifugation at 800–1,600 x g for 10 minutes at 4°C to separate plasma from blood cells.[22]

    • Carefully transfer the supernatant (plasma) to a new tube, avoiding the buffy coat.

    • Perform a second centrifugation at 14,000–16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.[22]

    • Transfer the cell-free plasma to cryotubes for storage.

  • Plasma Storage:

    • Store plasma aliquots at -80°C for long-term storage to prevent repeated freeze-thaw cycles.[22]

  • cfDNA Extraction:

    • Thaw the plasma sample at room temperature.

    • Extract cfDNA using a commercial kit according to the manufacturer's instructions. Both spin column and magnetic bead-based methods are effective.[22][23]

  • cfDNA Quantification and Quality Control:

    • Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit) for accuracy at low concentrations.[22]

    • Assess the size distribution of the cfDNA using an electrophoresis-based method (e.g., Bioanalyzer). cfDNA typically has a peak size of around 167 bp.[22]

  • ctDNA Analysis:

    • The extracted cfDNA is now ready for downstream analysis, such as digital droplet PCR (ddPCR) or next-generation sequencing (NGS), to detect tumor-specific mutations.[24]

ctDNA_Extraction_Workflow Blood_Collection 1. Blood Collection (EDTA Tube) Centrifugation_1 2. First Centrifugation (800-1,600 x g, 10 min, 4°C) Blood_Collection->Centrifugation_1 Plasma_Transfer_1 3. Transfer Plasma (Avoid Buffy Coat) Centrifugation_1->Plasma_Transfer_1 Centrifugation_2 4. Second Centrifugation (14,000-16,000 x g, 10 min, 4°C) Plasma_Transfer_1->Centrifugation_2 Plasma_Transfer_2 5. Transfer Cell-Free Plasma Centrifugation_2->Plasma_Transfer_2 Storage 6. Store Plasma at -80°C Plasma_Transfer_2->Storage Extraction 7. cfDNA Extraction (Kit-based) Storage->Extraction QC 8. Quantification & QC (Fluorometry, Electrophoresis) Extraction->QC Analysis 9. Downstream Analysis (ddPCR/NGS) QC->Analysis

Caption: Workflow for plasma processing and ctDNA extraction.

References

Safe Handling and Storage of Fluorinated Indoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of fluorinated indoles. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of these compounds for research and development purposes. Fluorinated indoles, a significant class of heterocyclic compounds in medicinal chemistry, require careful management due to their potential biological activity and the hazards associated with fine chemical powders.

Hazard Identification and Risk Assessment

Before handling any fluorinated indole, a thorough risk assessment must be conducted. These compounds are generally solids at room temperature and should be handled with care to avoid inhalation of dust and direct contact with skin and eyes. Safety Data Sheets (SDS) for specific fluorinated indoles provide detailed hazard information.

General Hazards:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: May cause serious eye irritation.[1]

  • Ingestion: May be harmful if swallowed.

The introduction of fluorine can alter the biological properties of the parent indole molecule, potentially leading to enhanced potency and metabolic stability.[2] Therefore, all fluorinated indoles should be treated as potentially bioactive and hazardous.

Properties of Common Fluorinated Indoles

The following table summarizes key physical and safety data for representative fluorinated indoles. This information is essential for risk assessment and safe handling.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Flash Point (°C)Hazard Statements
4-Fluoroindole 387-43-9C₈H₆FN135.1430-32Not AvailableNot AvailableH315, H319, H335[3]
5-Fluoroindole 399-52-0C₈H₆FN135.1445-48[4]Not Available> 110[1]H315, H319, H335[1][5]
6-Fluoroindole 398-08-3C₈H₆FN135.14Not AvailableNot AvailableNot AvailableNot specified in readily available sources

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling fluorinated indoles. The following table outlines the recommended PPE based on the potential routes of exposure.

Body PartRecommended PPERationale
Respiratory NIOSH-approved respirator with organic vapor cartridges and particulate filter (e.g., N95)To prevent inhalation of fine powders.[6][7]
Hands Nitrile or neoprene gloves (double gloving recommended)To prevent skin contact.[6] Check glove compatibility charts.
Eyes/Face Chemical splash goggles and a face shieldTo protect eyes and face from splashes and airborne particles.[6][7]
Body Laboratory coat, supplemented with a chemically resistant apron for larger quantitiesTo protect against skin contact and contamination of personal clothing.[6][7]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing and handling of powdered fluorinated indoles must be performed in a certified chemical fume hood to control airborne particles.[5][6]

  • Glove Box: For highly potent or sensitive compounds, a glove box provides an additional layer of containment.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage and Handling Protocols

Proper storage and handling are critical for maintaining the stability and integrity of fluorinated indoles, as well as for ensuring laboratory safety.

General Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood.[6] Assemble all necessary equipment and PPE before starting work.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the fluorinated indole using a spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the container with the weighed solid. Cap the container and mix by vortexing or sonicating until fully dissolved.

  • Post-Handling: After use, decontaminate all surfaces and equipment.[6] Dispose of contaminated disposables as hazardous waste. Wash hands thoroughly after removing gloves.[6]

Storage Protocol
  • Containers: Store in tightly sealed, clearly labeled containers.[1][3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

  • Inert Atmosphere: For long-term storage or for compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[3][5]

    • Clean the spill area with a suitable solvent and decontaminate.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.[1]

Waste Disposal

Dispose of all fluorinated indole waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Label all waste containers clearly with "Hazardous Waste" and the chemical contents.[8]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of a fluorinated indole.

Materials:

  • Fluorinated indole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Amber glass vial with a screw cap

Procedure:

  • Calculate the mass of the fluorinated indole required to prepare the desired volume of a 10 mM solution.

  • In a chemical fume hood, weigh the calculated mass of the fluorinated indole into the amber glass vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds.

  • Store the stock solution at -20°C or -80°C, protected from light.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a fluorinated indole.

Materials:

  • Fluorinated indole test compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes and phosphate buffer.[9]

  • Incubation: Pre-warm the incubation mixture to 37°C.[9] Add the test compound to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.[9]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.[9]

Visualizations

The following diagrams illustrate key concepts related to the handling and biological context of fluorinated indoles.

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_procedures Safe Work Practices Respirator Respirator Gloves Gloves Goggles Goggles & Face Shield LabCoat Lab Coat & Apron FumeHood Chemical Fume Hood GloveBox Glove Box RiskAssessment Risk Assessment DesignatedArea Designated Work Area SpillControl Spill Control Plan WasteDisposal Proper Waste Disposal Researcher Researcher Researcher->Respirator Wears Researcher->Gloves Wears Researcher->Goggles Wears Researcher->LabCoat Wears Researcher->FumeHood Uses Researcher->GloveBox Uses Researcher->RiskAssessment Follows Researcher->DesignatedArea Follows Researcher->SpillControl Follows Researcher->WasteDisposal Follows

Caption: Hierarchy of controls for safe handling.

G cluster_workflow Metabolic Stability Assay Workflow PrepareReagents Prepare Reagents (Compound, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C PrepareReagents->PreIncubate InitiateReaction Initiate Reaction (Add NADPH) PreIncubate->InitiateReaction TimePoints Sample at Time Points InitiateReaction->TimePoints QuenchReaction Quench Reaction (Add Acetonitrile) TimePoints->QuenchReaction Analyze Analyze by LC-MS/MS QuenchReaction->Analyze DataAnalysis Data Analysis (Calculate t½) Analyze->DataAnalysis

Caption: Experimental workflow for in vitro metabolic stability assay.

G cluster_serotonin Serotonin Receptor Signaling Pathway Serotonin Serotonin / Fluorinated Indole Analog Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Leads to

Caption: Simplified serotonin receptor signaling pathway.

G cluster_tdo Tryptophan 2,3-Dioxygenase (TDO) Pathway Tryptophan Tryptophan TDO TDO Enzyme Tryptophan->TDO Substrate FluorinatedIndole Fluorinated Indole (TDO Inhibitor) FluorinatedIndole->TDO Inhibits Kynurenine N-Formylkynurenine TDO->Kynurenine Catalyzes ImmuneResponse Modulation of Immune Response Kynurenine->ImmuneResponse Impacts

Caption: Tryptophan metabolism via the TDO pathway.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Methyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone in synthetic organic chemistry for the construction of the indole nucleus.[1][2] This versatile and robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][3] For the synthesis of 2-methyl-indole derivatives, a methyl ketone is the requisite carbonyl partner.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5] Consequently, the Fischer indole synthesis is a frequently employed method in drug discovery and development for the preparation of novel therapeutic agents.[5]

These application notes provide a detailed overview of the Fischer indole synthesis for the preparation of 2-methyl-indole derivatives, including a summary of reaction conditions and yields, detailed experimental protocols, and a visualization of the reaction mechanism and experimental workflow.

Application Notes

Catalyst Selection: The choice of the acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact reaction yields and conditions.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) are effective catalysts for this transformation.[2][4] Zinc chloride is one of the most commonly employed catalysts for the synthesis of 2-methyl-indoles.[1]

Reaction Conditions: The reaction is typically carried out at elevated temperatures, and the specific temperature and reaction time are dependent on the reactivity of the substrates and the chosen catalyst.[1] In some instances, microwave irradiation has been utilized to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

One-Pot Procedures: A significant advantage of the Fischer indole synthesis is its amenability to a one-pot procedure where the intermediate arylhydrazone is not isolated.[4] This approach involves heating a mixture of the arylhydrazine and the ketone directly with the acid catalyst, which simplifies the experimental setup and work-up.[4]

Scope and Limitations: The Fischer indole synthesis is a broadly applicable method for a wide range of substituted arylhydrazines and methyl ketones, enabling access to a diverse library of 2-methyl-indole derivatives. However, the reaction is not without its limitations. For instance, the synthesis of the parent indole from acetaldehyde phenylhydrazone under standard conditions is often problematic.[4] The regioselectivity of the cyclization can also be a concern with unsymmetrical ketones, although for the synthesis of 2-methyl-indoles, the use of acetone or other methyl ketones generally leads to the desired product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-methyl-indole derivatives via the Fischer indole synthesis.

ProductArylhydrazineKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-Methyl-1H-indolePhenylhydrazineAcetoneZnCl₂-180--[7]
2-Methyl-1H-indolePhenylhydrazineAcetone----44[5]
5-Bromo-2-methyl-1H-indole(4-Bromophenyl)hydrazineAcetoneZnCl₂EthanolRefluxSeveral-[1]
5-Bromo-7-methylindole(4-Bromo-2-methylphenyl)hydrazineAcetaldehyde diethyl acetalH₂SO₄Toluene60279[8]
2,3-Dimethyl-1H-indolePhenylhydrazineEthyl methyl ketoneCholine chloride·2ZnCl₂---80[8]
2,5-Dimethyl-1H-indolep-TolylhydrazineAcetoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[9]
5-Methoxy-2-methyl-1H-indole(4-Methoxyphenyl)hydrazineAcetoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[10]
5-Chloro-3-ethyl-2-methyl-1H-indole(4-Chlorophenyl)hydrazine3-PentanoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-[11]
2-Ethyl-3-methyl-1H-indolePhenylhydrazine3-Pentanonep-Toluenesulfonic acid-1000.0882[12]
1-Hexyl-2,3-dimethyl-1H-indolePhenylhydrazine hydrochlorideButanone-THF150 (microwave)0.17-[6]

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-Indole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (In Situ):

  • In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the methyl ketone (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the arylhydrazone. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

2. Fischer Indole Cyclization:

  • To the mixture containing the arylhydrazone, carefully add the acid catalyst (e.g., anhydrous zinc chloride, 1.2 equivalents).

  • Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-methyl-indole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Example Protocol: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol is adapted from established procedures for the synthesis of 5-bromo-2-methyl-1H-indole.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Carefully add anhydrous zinc chloride (1.2 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-methyl-1H-indole.

Mandatory Visualization

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Methyl Ketone B Arylhydrazone A->B H⁺ -H₂O C Enehydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Di-imine Intermediate D->E Aromatization F Cyclized Intermediate (Aminal) E->F Cyclization G 2-Methyl-indole F->G -NH₃

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants Mix Arylhydrazine, Methyl Ketone, and Solvent start->reactants hydrazone In Situ Hydrazone Formation reactants->hydrazone catalyst Add Acid Catalyst (e.g., ZnCl₂) hydrazone->catalyst reaction Heat to Reaction Temperature (e.g., Reflux) catalyst->reaction workup Aqueous Work-up (Quench, Neutralize, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 2-Methyl-indole Derivative purification->product

Caption: General experimental workflow for the Fischer indole synthesis.

References

Application Notes and Protocols: 4-Anilinopiperidine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinopiperidine scaffold is a privileged substructure in medicinal chemistry, serving as a crucial synthetic intermediate in the development of a wide array of pharmacologically active compounds.[1][2] Its rigid piperidine ring and the appended aniline moiety provide a versatile platform for structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This scaffold is most famously associated with the potent class of opioid analgesics, including fentanyl and its analogues, which are powerful agonists of the µ-opioid receptor.[3] The strategic importance of 4-anilinopiperidine is underscored by its use in various synthetic routes to these clinically significant drugs, such as the Janssen, Siegfried, and Gupta methods.[4][5] Beyond its role in opioid research, the 4-anilinopiperidine core has been explored for the development of ligands for other biological targets, highlighting its broader utility in drug discovery.[6]

These application notes provide detailed protocols for the synthesis and derivatization of the 4-anilinopiperidine core, summarize quantitative data on reaction yields and biological activities of its derivatives, and illustrate key signaling pathways and experimental workflows.

Data Presentation

Table 1: Synthesis and Yield of 4-Anilinopiperidine Intermediates and Fentanyl

This table summarizes the yields for key steps in the synthesis of fentanyl, starting from the formation of the 4-anilinopiperidine core. The presented data is compiled from optimized synthetic protocols.

StepReactionStarting MaterialsKey ReagentsSolventYield (%)
1N-Alkylation of 4-Piperidone4-Piperidone monohydrate hydrochloride, 2-BromoethylbenzeneCesium carbonateAcetonitrile88
2Reductive AminationN-(2-phenethyl)-4-piperidone, AnilineSodium triacetoxyborohydride, Acetic acidDichloromethane91
3Acylation4-Anilino-N-phenethylpiperidine (ANPP)Propionyl chloride, Hunig's baseDichloromethane95
Table 2: Biological Activity of 4-Anilinopiperidine Derivatives at the µ-Opioid Receptor

The following table presents the in vitro binding affinities (IC50) of a series of fentanyl analogues, all derived from the 4-anilinopiperidine scaffold, for the human µ-opioid receptor (µOR). The data is sourced from a study providing a uniform assessment of these compounds.[7]

CompoundR1 (at Piperidine N)R2 (at Aniline N)R3 (at Piperidine C4)µOR IC50 (nM)[7]
Fentanyl2-PhenylethylPropanoylH1.1
Alfentanil2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethylPropanoylH38.9
Sufentanil2-(Thiophen-2-yl)ethylPropanoylMethoxymethyl0.40
Carfentanil2-PhenylethylPropanoylCarbomethoxy0.19
Lofentanil2-PhenylethylPropanoylCarbomethoxy (with 3-methyl)0.208
RemifentanilMethyl 2-propanoatePropanoylCarbomethoxyNot in this study
Acetylfentanyl2-PhenylethylAcetylHNot in this study
Butyrylfentanyl2-PhenylethylButyrylHNot in this study
p-F-Fentanyl2-PhenylethylPropanoyl (p-fluoroaniline)HNot in this study
3-Methylfentanyl2-PhenylethylPropanoylH (with 3-methyl)Not in this study

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(phenylamino)piperidine via Reductive Amination

This protocol details the synthesis of a key Boc-protected 4-anilinopiperidine intermediate.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 equiv), aniline (1.1 equiv), and acetic acid (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-4-(phenylamino)piperidine.

Protocol 2: Acylation of 4-Anilino-N-phenethylpiperidine to Synthesize Fentanyl

This protocol describes the final step in a common synthesis of fentanyl.

Materials:

  • 4-Anilino-N-phenethylpiperidine (ANPP)

  • Propionyl chloride

  • Diisopropylethylamine (Hunig's base)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Anilino-N-phenethylpiperidine (1.0 equiv) and diisopropylethylamine (2.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add propionyl chloride (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with water and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield fentanyl free base.

Protocol 3: Buchwald-Hartwig N-Arylation of 4-Amino-1-Boc-piperidine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a protected 4-aminopiperidine, a key reaction for generating diverse derivatives.[8]

Materials:

  • 4-Amino-1-Boc-piperidine

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube and standard glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 equiv) and 4-amino-1-Boc-piperidine (1.2 equiv) followed by anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Anilinopiperidine Core cluster_derivatization Derivatization 4-Piperidone 4-Piperidone Reductive_Amination Reductive_Amination 4-Piperidone->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination 4-Anilinopiperidine 4-Anilinopiperidine Reductive_Amination->4-Anilinopiperidine N-Alkylation N-Alkylation 4-Anilinopiperidine->N-Alkylation Acylation Acylation N-Alkylation->Acylation Drug_Analogues Drug_Analogues Acylation->Drug_Analogues

Caption: Synthetic workflow for 4-anilinopiperidine and its derivatives.

mu_opioid_signaling Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia downstream effects Ion_Channels->Analgesia leads to

Caption: Simplified µ-opioid receptor signaling pathway.[9][10][11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-fluoro-2-methyl-1H-indol-5-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield in the Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole via Leimgruber-Batcho Approach

Potential Cause Recommended Action
Incomplete Enamine Formation The reaction of 4-fluoro-2-methyl-5-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is crucial. Ensure anhydrous conditions and use a slight excess of DMF-DMA (2-3 equivalents). A catalytic amount of a secondary amine like pyrrolidine can accelerate this step. Monitor the reaction by TLC until the starting nitrotoluene is consumed.[1]
Inefficient Reductive Cyclization The choice of reducing agent is critical. While Raney Nickel with hydrazine or catalytic hydrogenation (H₂/Pd-C) are common, other reagents like stannous chloride (SnCl₂) or iron in acetic acid can be effective.[2] Optimize the reaction conditions (temperature, pressure, and reaction time) for the chosen reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Side Reactions Over-reduction of the nitro group or reduction of the enamine double bond can occur. Careful control of the reducing agent equivalents and reaction time is necessary. In some cases, a side reaction involving intramolecular addition of a hydroxylamine intermediate can occur, especially when other functional groups are present.[3]
Difficult Purification The crude product may contain residual reagents or byproducts. Purification by column chromatography on silica gel is often required to isolate the pure 4-fluoro-2-methyl-5-nitro-1H-indole.[4]

Issue 2: Low Yield in the Diazotization and Hydrolysis of 4-Fluoro-2-methyl-1H-indol-5-amine

Potential Cause Recommended Action
Decomposition of the Diazonium Salt Diazonium salts are often unstable at elevated temperatures. The diazotization reaction should be carried out at low temperatures, typically 0-5 °C, using an ice bath to maintain this range.[1]
Incomplete Diazotization Ensure the use of a slight excess of sodium nitrite (NaNO₂) and a strong aqueous acid like sulfuric acid (H₂SO₄).[1] The amine must be fully dissolved in the acidic solution before the addition of the nitrite solution.
Side Reactions During Hydrolysis The hydrolysis of the diazonium salt to the phenol requires careful heating. If the temperature is too high or the heating is too rapid, decomposition and the formation of tarry byproducts can occur. Gradual heating is recommended.
Azo Coupling If the reaction is not sufficiently acidic, the newly formed diazonium salt can couple with the unreacted starting amine, leading to the formation of colored azo compounds and reducing the yield of the desired phenol. Ensure a sufficient excess of acid is used.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies. The first involves a Leimgruber-Batcho indole synthesis to form a 4-fluoro-2-methyl-5-nitro-1H-indole intermediate, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to the final product.[1] A second approach could involve a Fischer indole synthesis to prepare 4-fluoro-2-methyl-1H-indol-5-amine, which is then converted to the target molecule by diazotization and hydrolysis.[5]

Q2: My Fischer indole synthesis of a related fluorinated indole is giving a low yield. What are the common reasons?

A2: Low yields in Fischer indole synthesis are common and can be attributed to several factors.[5] The acidic conditions can be harsh for sensitive substrates, leading to side reactions. The choice of acid catalyst (Brønsted or Lewis acids) and reaction temperature are critical and often require optimization. The purity of the starting phenylhydrazine and the carbonyl compound is also important to avoid side reactions.

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most of these reactions.[1] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete. For the final product, techniques like LC-MS can be used to confirm the presence of the desired molecular weight.[4]

Q4: What are some common side products to look out for?

A4: In the Leimgruber-Batcho synthesis, incomplete cyclization can leave the enamine intermediate. During the reduction step, over-reduction can lead to undesired products. In the Fischer indole synthesis, regioisomers can form if an unsymmetrical ketone is used, and harsh acidic conditions can lead to decomposition. In the diazotization step, azo-coupled dimers are a common impurity if the reaction is not sufficiently acidic.

Q5: What are the best practices for purifying the final product, this compound?

A5: After the reaction work-up, the crude product is often purified by column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The choice of solvent for chromatography and recrystallization will depend on the polarity of the impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Fluoroindole Precursors

Synthetic Method Starting Materials General Conditions Advantages Disadvantages Reported Yields (for analogous systems)
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene derivative, DMF-DMATwo steps: enamine formation followed by reductive cyclization (e.g., Raney Ni, H₂ or Fe/AcOH).[5]High yields, mild conditions, avoids harsh acids.[5]Starting o-nitrotoluenes can be less readily available.[5]70-90%
Fischer Indole Synthesis Substituted phenylhydrazine, ketone/aldehydeAcid catalysis (Brønsted or Lewis acids), heat.[5]Versatile, a wide range of starting materials are available, well-established method.[5]Can be harsh for sensitive substrates, potential for side reactions.[5]40-80%

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

This protocol is a representative procedure and may require optimization.

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and a catalytic amount of pyrrolidine.

  • Heat the reaction mixture to 110-120 °C and stir for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, THF).

  • Add the reducing agent. For example, for catalytic hydrogenation, add 10% Palladium on carbon (Pd/C) and place the mixture under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Filter off the catalyst (e.g., through a pad of celite).

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methyl-5-amino-1H-indole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diazotization and Hydrolysis of 4-Fluoro-2-methyl-1H-indol-5-amine

  • Dissolve 4-fluoro-2-methyl-1H-indol-5-amine (1 equivalent) in an aqueous solution of sulfuric acid (H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (a slight molar excess) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Carefully and slowly heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Pathway cluster_leimgruber Leimgruber-Batcho Route cluster_final_step Final Conversion 4-Fluoro-2-methyl-5-nitrotoluene 4-Fluoro-2-methyl-5-nitrotoluene Enamine Intermediate Enamine Intermediate 4-Fluoro-2-methyl-5-nitrotoluene->Enamine Intermediate DMF-DMA, Pyrrolidine 4-Fluoro-2-methyl-1H-indol-5-amine 4-Fluoro-2-methyl-1H-indol-5-amine Enamine Intermediate->4-Fluoro-2-methyl-1H-indol-5-amine Reduction (e.g., H2/Pd-C) This compound This compound 4-Fluoro-2-methyl-1H-indol-5-amine->this compound 1. NaNO2, H2SO4, 0-5°C 2. Heat

Caption: Synthetic pathway to this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Low_Yield->Analyze_Byproducts Purification_Issues Purification Issues Low_Yield->Purification_Issues If product is formed but lost during isolation Purify_Reagents Purify/Source High-Purity Reagents Check_Purity->Purify_Reagents Impurities Found Temp_Time Temp_Time Optimize_Conditions->Temp_Time Adjust Temperature/Time Reagent_Conc Reagent_Conc Optimize_Conditions->Reagent_Conc Adjust Reagent Concentration/Catalyst Identify_Side_Reaction Modify Conditions to Minimize Side Reaction Analyze_Byproducts->Identify_Side_Reaction Consistent Byproduct Modify_Workup Modify_Workup Purification_Issues->Modify_Workup Modify Workup or Chromatography Conditions

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 4-Fluoro-2-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-fluoro-2-methyl-1H-indol-5-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to a brownish tint. What does this indicate?

A change in color, particularly darkening to a brown or pinkish hue, is a common visual indicator of oxidation. Indole and phenol moieties are susceptible to oxidation in the presence of air and light, leading to the formation of colored quinone-like species. It is recommended to verify the purity of the material using analytical methods like HPLC or TLC before use.

Q2: What are the optimal storage conditions to prevent the oxidation of solid this compound?

To minimize oxidation, the compound should be stored under the conditions summarized in the table below. The primary goal is to protect it from atmospheric oxygen, light, and moisture.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-mediated degradation.

Q3: I am preparing a stock solution of this compound in an organic solvent. What precautions should I take to prevent oxidation in solution?

Solutions of this compound are highly prone to oxidation. To maintain the integrity of your solution, it is crucial to:

  • Use Degassed Solvents: Sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Add an Antioxidant: Incorporate a suitable antioxidant into the solvent before dissolving the compound. Ascorbic acid or Butylated Hydroxytoluene (BHT) are commonly used for phenolic compounds.

  • Store Properly: Store the solution at 2-8°C, protected from light, and under an inert atmosphere.

Q4: Which antioxidants are compatible with this compound and at what concentration should they be used?

Ascorbic acid and BHT are effective antioxidants for stabilizing phenolic compounds. The choice may depend on the downstream application and solvent system.

Table 2: Recommended Antioxidants for Solutions of this compound

AntioxidantRecommended ConcentrationSolvent CompatibilityMechanism of Action
Ascorbic Acid 0.1 - 1 mMProtic solvents (e.g., Ethanol, Methanol)Reduces quinones back to the parent phenol and scavenges free radicals.[2][3]
Butylated Hydroxytoluene (BHT) 1 - 5 mMAprotic solvents (e.g., DMSO, DMF, THF)A radical scavenger that terminates oxidative chain reactions.

Q5: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote rapid degradation of the compound.

Troubleshooting Guide

Issue 1: The solution of this compound turns pink/brown during my experiment.

  • Possible Cause: Oxidation of the 5-hydroxyl group. This can be accelerated by exposure to air, light, or incompatible reagents.

  • Recommended Action:

    • Ensure all solvents are freshly degassed.

    • If the experimental conditions allow, add a suitable antioxidant (see Table 2) to your reaction mixture.

    • Conduct the reaction under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

Issue 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Recommended Action:

    • Verify the purity of your solid sample and stock solutions using HPLC or TLC.

    • If degradation is confirmed, use a fresh, properly stored sample for your experiment.

    • Prepare fresh stock solutions before each experiment and store them appropriately.

Issue 3: I am observing unexpected byproducts in my reaction.

  • Possible Cause: The compound may be degrading under the reaction conditions, leading to the formation of oxidative side products.

  • Recommended Action:

    • Review your experimental setup to ensure compatibility with the compound's stability profile. Avoid high temperatures and prolonged reaction times where possible.

    • Consider if any of your reagents could be acting as an oxidant.

    • If possible, modify the reaction sequence to protect the hydroxyl group before subsequent steps.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with BHT as an antioxidant.

  • Solvent Degassing: Place 10 mL of anhydrous DMSO in a flask and sparge with dry argon gas for 20 minutes.

  • Antioxidant Addition: To the degassed DMSO, add Butylated Hydroxytoluene (BHT) to a final concentration of 5 mM (e.g., 1.1 mg of BHT for 10 mL of DMSO).

  • Compound Dissolution: Weigh the required amount of this compound (MW: 165.16 g/mol ) for a 10 mM solution (1.65 mg for 10 mL) and dissolve it in the BHT-containing DMSO.

  • Storage: Store the stock solution in an amber vial at 2-8°C under an argon atmosphere.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Solid Compound Handling cluster_solution Solution Preparation and Use storage Store Solid: - 2-8°C - Inert Atmosphere - Protected from Light purity_check_solid Verify Purity (TLC/HPLC) before use storage->purity_check_solid degas Degas Solvent (e.g., Argon sparging) purity_check_solid->degas If pure add_antioxidant Add Antioxidant (e.g., BHT or Ascorbic Acid) degas->add_antioxidant dissolve Dissolve Compound add_antioxidant->dissolve experiment Perform Experiment - Under Inert Atmosphere - Protected from Light dissolve->experiment

Caption: Workflow for handling and preparing solutions of this compound.

Oxidation_Pathway Plausible Oxidation Pathway of this compound cluster_antioxidant Antioxidant Intervention indole This compound (Phenol Form) radical Phenoxy Radical (Resonance Stabilized) indole->radical [O], -H• quinone Indole-quinone (Colored Species) radical->quinone [O] polymer Polymerized Products (Insoluble) quinone->polymer Further Reactions antioxidant Antioxidant (e.g., Ascorbic Acid) antioxidant->quinone Reduces back to Phenol

Caption: Plausible oxidation pathway leading to colored byproducts.

References

Technical Support Center: Addressing Solubility Issues of Substituted Indoles in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the poor aqueous solubility of substituted indoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted indoles exhibit poor solubility in aqueous buffers?

A1: The limited aqueous solubility of substituted indoles primarily stems from the hydrophobic nature of the bicyclic indole ring system. This structure, composed of a benzene ring fused to a pyrrole ring, is largely nonpolar. The addition of various substituent groups can further increase lipophilicity, making it difficult for water molecules to effectively solvate the compound.

Q2: I need to prepare a solution of my substituted indole in a physiological buffer (e.g., PBS) for a cell-based assay. What is the best approach to start with?

A2: Direct dissolution of a hydrophobic substituted indole in an aqueous buffer is often unsuccessful. The recommended starting approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not impact the biological system.[1][2]

Q3: My compound precipitates out of the aqueous buffer when I dilute my DMSO stock solution. What can I do to prevent this?

A3: This is a common issue and indicates that the thermodynamic solubility of your compound in the final aqueous buffer (even with a small percentage of DMSO) has been exceeded. Here are several strategies to address this:

  • Reduce the final concentration: The simplest solution is to work at a lower final concentration of your compound.

  • Optimize the co-solvent concentration: While keeping the final DMSO concentration low is important for biological assays, sometimes a slightly higher (but still tolerated) concentration can maintain solubility.

  • Use a different co-solvent: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol 300 (PEG300) can be effective.[3][4]

  • Employ a stepwise dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can initiate precipitation.[5]

  • Utilize solubilizing excipients: Consider incorporating surfactants or cyclodextrins into your aqueous buffer to enhance the solubility of your compound.

Q4: How can pH adjustment improve the solubility of my substituted indole?

A4: pH adjustment can be a very effective technique if your substituted indole possesses ionizable functional groups (e.g., a carboxylic acid or an amino group). The solubility of ionizable compounds is pH-dependent. For a weakly basic indole derivative, lowering the pH of the buffer will lead to protonation of the basic group, forming a more soluble salt. Conversely, for a weakly acidic derivative, increasing the pH will deprotonate the acidic group, also resulting in a more soluble salt. It is important to know the pKa of your compound to select the optimal pH for solubilization.[6][7][8][9]

Q5: What are cyclodextrins and how do they enhance the solubility of indole derivatives?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like substituted indoles, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the indole compound.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[4][5]

Q6: Can surfactants like Tween 80 help dissolve my substituted indole?

A6: Yes, surfactants can significantly improve the solubility of hydrophobic compounds. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap insoluble compounds, effectively increasing their solubility in the bulk aqueous phase. Non-ionic surfactants such as Tween® 80 (polysorbate 80) and Pluronics are frequently used in biological research due to their relatively low toxicity.[3][4][11][12][13]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of Organic Stock in Aqueous Buffer

This is a frequent challenge when the final concentration of the compound surpasses its solubility limit in the aqueous medium.

Troubleshooting Workflow:

G start Start: Compound Precipitates from Aqueous Buffer check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes outcome_precipitate Precipitation Persists check_stock->outcome_precipitate No, prepare fresh stock dilution_method How was the dilution performed? check_final_conc->dilution_method No outcome_resolved Issue Resolved check_final_conc->outcome_resolved Yes, lower final concentration solubilizer Consider adding a solubilizing agent dilution_method->solubilizer Rapidly dilution_method->outcome_resolved Slowly with vortexing solubilizer->outcome_precipitate solubilizer->outcome_resolved e.g., Cyclodextrin, Tween 80

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Verify Stock Solution Integrity: Ensure your stock solution in the organic solvent is fully dissolved and free of any particulates before dilution.

  • Lower Final Concentration: The most straightforward approach is to reduce the target concentration in the aqueous buffer.

  • Optimize Dilution Technique: Add the stock solution dropwise to the pre-warmed (if compound stability allows) aqueous buffer while vigorously vortexing. This rapid mixing can prevent the formation of localized supersaturated regions that lead to precipitation.[5]

  • Incorporate Solubilizing Agents: If lowering the concentration is not an option, consider adding a solubilizing agent to the aqueous buffer before adding your compound's stock solution.

Issue 2: Inconsistent or Low Biological Activity in Assays

Poor solubility can lead to the formation of compound aggregates or micro-precipitates, resulting in an inaccurate effective concentration and unreliable experimental data.

Solutions:

  • Confirm Solubility Limit: Perform a solubility assessment in your final assay buffer to determine the maximum soluble concentration of your compound under your experimental conditions.

  • Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation or cloudiness.

  • Particle Size Reduction: For compounds in solid form, techniques like micronization can increase the surface area and improve the dissolution rate.

  • Employ a Suitable Solubilization Strategy: Based on the compound's properties and assay requirements, choose an appropriate solubilization method from the options discussed in the FAQs.

Data Presentation: Solubility of Selected Substituted Indoles

The following tables provide a summary of available quantitative solubility data for several substituted indoles. Note that solubility can be highly dependent on the specific experimental conditions (e.g., temperature, buffer composition).

Table 1: Solubility of Indole Derivatives in Various Solvents

CompoundSolventSolubilityReference
Melatonin Ethanol~20 mg/mL[14]
DMSO~30 mg/mL[14]
Dimethyl formamide (DMF)~30 mg/mL[14]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[14]
Propylene Glycol (20% w/w)3.6–3.8 mg/mL[15]
Glycofurol (20% w/w)10.5–11.1 mg/mL[15]
Indole-3-carbinol Ethanol~10 mg/mL[10]
DMSO~3 mg/mL[10]
Dimethyl formamide (DMF)~10 mg/mL[10]
Aqueous Buffer (pH 7.4)7 µg/mL[16]
5-Methoxyindole WaterInsoluble / Sparingly soluble[3][5][17]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
L-Tryptophan Water (25 °C)11.4 g/L[18][19]

Table 2: Effect of pH on the Solubility of L-Tryptophan

pHSolubilityReference
< 2.5Increases dramatically[20]
2.5 - 9.5Relatively constant[20]
> 9.5Increases dramatically[20]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical substituted indole with a molecular weight of 250 g/mol .

Materials:

  • Substituted indole compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh 2.5 mg of the substituted indole into a sterile microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any undissolved material.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method

This method is used to prepare a solid inclusion complex of the substituted indole with HP-β-CD, which can then be dissolved in an aqueous buffer.

Materials:

  • Substituted indole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Prepare Solvent: Prepare a 1:1 (v/v) solution of ethanol and deionized water.

  • Form a Paste: In a mortar, slowly add a small amount of the ethanol/water solution to a pre-weighed amount of HP-β-CD and triturate with the pestle until a uniform paste is formed.

  • Add Compound: Add the accurately weighed substituted indole to the paste.

  • Knead: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate during this process. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.

  • Dry: Scrape the resulting solid from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.

  • Sieve: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture. The powder can now be used to prepare aqueous solutions at the desired concentration.[17]

Visualizations

Decision Tree for Selecting a Solubility Enhancement Strategy

This diagram provides a logical workflow for choosing an appropriate method to improve the solubility of a substituted indole.

G start Start: Poorly Soluble Substituted Indole is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Adjust pH is_ionizable->ph_adjustment Yes is_assay_sensitive Is the assay sensitive to organic solvents? is_ionizable->is_assay_sensitive No outcome Solubilized Compound ph_adjustment->outcome use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) is_assay_sensitive->use_cosolvent No use_cyclodextrin Use Cyclodextrin is_assay_sensitive->use_cyclodextrin Yes use_cosolvent->outcome use_surfactant Use Surfactant (e.g., Tween 80) use_cyclodextrin->use_surfactant Alternative use_cyclodextrin->outcome use_surfactant->outcome

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.

G cluster_0 In Aqueous Solution indole Hydrophobic Substituted Indole complex Water-Soluble Inclusion Complex indole->complex cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex water Water Molecules complex->water Soluble in water

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Purification of 4-fluoro-2-methyl-1H-indol-5-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-fluoro-2-methyl-1H-indol-5-ol using column chromatography. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

The most common stationary phase for normal-phase column chromatography is silica gel. However, due to the presence of a phenolic hydroxyl group and a slightly basic indole nitrogen, this compound is a polar molecule that may interact strongly with the acidic surface of silica gel, potentially leading to peak tailing or degradation.[1]

Consider the following options:

  • Deactivated Silica Gel: To mitigate the acidity of silica gel, it can be pre-treated with a solvent system containing a small percentage of a basic modifier, such as triethylamine (1-3%).[2]

  • Neutral or Basic Alumina: Alumina is a suitable alternative for acid-sensitive compounds.[1]

  • Reversed-Phase Silica (C8 or C18): For highly polar indoles, reversed-phase chromatography using a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective strategy.[1]

Q2: How do I select an appropriate mobile phase for the purification?

Mobile phase selection is crucial for achieving good separation and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Normal-Phase Chromatography: Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent. For highly polar compounds that show low mobility, adding a small amount of a more polar solvent like methanol may be necessary.

  • Reversed-Phase Chromatography: A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile or methanol. The elution strength is increased by increasing the proportion of the organic solvent. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape.

Q3: How can I visualize the compound during TLC and column chromatography?

Since this compound is an indole derivative, it is expected to be UV-active due to its aromatic structure.

  • UV Light: The primary method for visualization is exposing the TLC plate to short-wave UV light (254 nm), where the compound should appear as a dark spot on a fluorescent background.[3]

  • Staining Reagents: If UV visualization is not sufficient, various chemical stains can be used. These are typically destructive to the compound on the TLC plate.

    • Ehrlich's Reagent: This stain is highly specific for indoles and typically produces blue or purple spots.[3]

    • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[3]

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with many functional groups to produce colored spots upon heating.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound Streaking or Tailing on TLC/Column Strong interaction with acidic silanol groups on silica gel.- Deactivate the silica gel by pre-eluting the column with a solvent mixture containing 1-3% triethylamine. - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.[3] - Use a less acidic stationary phase like neutral or basic alumina.[1]
Poor Separation of Compound from Impurities Inappropriate mobile phase polarity.- Optimize the mobile phase composition based on TLC analysis to achieve a larger difference in Rf values between the target compound and impurities. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound is Not Eluting from the Column The mobile phase is not polar enough. The compound is irreversibly adsorbed or has decomposed on the stationary phase.- Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol with a small percentage of ammonium hydroxide may be effective.[4] - Perform a small-scale test to check the stability of the compound on the stationary phase (e.g., spot on a TLC plate, let it sit for some time, and then elute).[4] - Consider switching to a different stationary phase (e.g., alumina or reversed-phase silica).
Low Recovery of the Compound The compound may be partially decomposing on the column. The compound may not be fully eluting.- Use a deactivated stationary phase or an alternative stationary phase. - After the main fractions are collected, flush the column with a highly polar solvent to check for any remaining compound.
Compound Elutes Too Quickly (in the Solvent Front) The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point for the purification of this compound using normal-phase silica gel chromatography. Optimization will be required based on the specific impurity profile of the crude material.

1. Materials

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Methanol (optional)

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator F254)

  • Collection tubes

  • UV lamp

2. Mobile Phase Selection

  • Prepare several solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Spot the crude material on a TLC plate and develop the plate in each solvent system.

  • The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • If the compound shows significant tailing, add 0.5-1% triethylamine to the mobile phase.

3. Column Packing

  • Slurry Packing (Wet Method):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top of the packed silica gel.

    • Continuously elute the column with the mobile phase, ensuring the solvent level never drops below the top of the sand layer.

4. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column.[5]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

5. Elution and Fraction Collection

  • Begin elution with the selected mobile phase.

  • Collect fractions in separate tubes.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or adding a small amount of methanol.

6. Post-Purification

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using an appropriate analytical technique (e.g., HPLC, NMR).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Develop TLC to select mobile phase start->tlc run_column Run Column Chromatography tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep pure_product Pure Product Obtained streaking Streaking/Tailing? poor_sep->streaking No optimize_mp Optimize Mobile Phase Polarity (Gradient Elution) poor_sep->optimize_mp Yes no_elution Compound Not Eluting? streaking->no_elution No deactivate_silica Deactivate Silica Gel (add Triethylamine) streaking->deactivate_silica Yes no_elution->pure_product No increase_polarity Increase Mobile Phase Polarity (add Methanol +/- NH4OH) no_elution->increase_polarity Yes optimize_mp->run_column deactivate_silica->run_column change_sp Change Stationary Phase (Alumina / Reversed-Phase) deactivate_silica->change_sp change_sp->tlc increase_polarity->run_column increase_polarity->change_sp

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Optimization of Acid Catalyst in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of acid catalysts in the Fischer indole synthesis.

Troubleshooting Guide

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters.[1] Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials : Ensure that the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions and lower the overall yield. It is recommended to use freshly distilled or recrystallized starting materials.[1]

  • Acid Catalyst Choice and Concentration : The selection and amount of the acid catalyst are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3][4] The optimal catalyst may vary depending on the specific substrates. It is advisable to screen several different acid catalysts.[1] Polyphosphoric acid (PPA) is often an effective choice.[1]

  • Reaction Temperature and Time : The reaction often requires elevated temperatures to proceed.[4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in lower yields.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[5] Microwave-assisted synthesis can often enhance yields and significantly shorten reaction times.[1]

  • Solvent Selection : The choice of solvent can influence the reaction rate and yield.[1] Polar aprotic solvents like DMSO and acetic acid are frequently used.[1] In some instances, conducting the reaction neat (without a solvent) can be effective.[1]

  • Atmosphere : For sensitive substrates, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

  • One-Pot Procedures : To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate.[1][4]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue in the Fischer indole synthesis. Undesirable products can include those from aldol condensation or Friedel-Crafts reactions.[1][4] Here’s how to address this:

  • Control of Reaction Conditions : As mentioned for low yields, careful control of temperature and reaction time can minimize the formation of side products.[1]

  • Substrate-Related Issues : Electron-donating substituents on the phenylhydrazine can promote undesired N-N bond cleavage.[6][7]

  • Regioisomer Formation : When using unsymmetrical ketones, a mixture of regioisomers can be formed.[8][9] The choice of acid catalyst and its concentration can significantly influence the product ratio.[9][10] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9]

Q3: My reaction is not proceeding at all. What could be the issue?

A3: Complete failure of the reaction can be due to several factors:

  • Insufficiently Acidic Catalyst : The chosen acid may be too weak to promote the reaction.[2][6] Consider switching to a stronger acid (e.g., from ZnCl₂ to polyphosphoric acid).[6] Ensure your catalyst is fresh and anhydrous.[6]

  • Low Reaction Temperature : The key[1][1]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.[6]

  • Unfavorable Substrate : Hydrazones derived from certain carbonyl compounds, such as acetaldehyde, are known to fail under standard conditions.[2][11] Also, hydrazones with strong electron-donating groups on the carbonyl-derived portion can lead to a competing N-N bond cleavage side reaction.[2][12] The synthesis of C3-N-substituted indoles is also known to be challenging with this method.[7][9]

Frequently Asked Questions (FAQs)

Q4: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A4: The choice between a Brønsted and a Lewis acid depends on the specific substrates and desired reaction conditions, and often requires empirical screening.[13]

  • Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are commonly used and are effective for a wide range of substrates.[3][13]

  • Lewis acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) are also widely employed and can be particularly advantageous for substrates that are sensitive to strong protic acids or for reactions prone to side reactions under Brønsted acidic conditions.[3][13] For instance, Lewis acids have demonstrated greater effectiveness in the synthesis of 3-amidoindoles.[7][13]

Q5: What is the role of the acid catalyst in the Fischer indole synthesis mechanism?

A5: The acid catalyst is crucial as it facilitates several key steps in the reaction mechanism.[2] It protonates the hydrazone, which then allows for tautomerization to the enamine intermediate.[14][15] Following this, the protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which is a key bond-forming step.[5][14] The catalyst then participates in the subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[15]

Q6: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A6: The direct synthesis of the parent indole using acetaldehyde is problematic and often fails under standard conditions.[6][11] However, indole can be prepared by using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which is then decarboxylated upon heating.[6][11]

Data Presentation

Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis

Acid CatalystTypeCommon SubstratesReported YieldsNotes
Zinc Chloride (ZnCl₂)Lewis AcidVarious aldehydes and ketonesGood to Excellent[16]One of the most commonly used catalysts.[4][11]
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidVarious aldehydes and ketonesGood to Excellent[16]Effective Lewis acid catalyst.[3]
Aluminum Chloride (AlCl₃)Lewis AcidVarious aldehydes and ketonesEffective Catalyst[3][16]A strong Lewis acid.
Iron(III) Chloride (FeCl₃)Lewis AcidVarious aldehydes and ketonesEffective Catalyst[3]Another common Lewis acid choice.
Polyphosphoric Acid (PPA)Brønsted AcidVarious aldehydes and ketonesOften effective[1]Can also serve as the solvent.
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidVarious aldehydes and ketonesGood[3]A common and effective Brønsted acid.
Sulfuric Acid (H₂SO₄)Brønsted AcidVarious aldehydes and ketonesEffective[3]A strong Brønsted acid.
Hydrochloric Acid (HCl)Brønsted AcidVarious aldehydes and ketonesEffective[3]Another strong Brønsted acid option.
Acetic AcidBrønsted AcidVarious aldehydes and ketonesCan be effective, often used as a solvent[3]Milder acid, can also be the reaction solvent.

Note: Yields are highly dependent on the specific substrates and reaction conditions. Direct comparison between studies can be misleading.[16]

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine using Polyphosphoric Acid (PPA)

This protocol is adapted from a procedure for the synthesis of 2-phenylindole.[1]

  • Hydrazone Formation (Optional - can be a one-pot reaction) :

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.[1]

  • Indolization :

    • In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[1]

  • Work-up :

    • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.[1]

  • Purification :

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

One-Pot Microwave-Assisted Protocol

This protocol is adapted for a one-pot microwave synthesis.[1]

  • Fischer Indolization :

    • To a microwave vial, add phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF (0.63 M).

    • Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[1]

  • Work-up :

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone A->C + Acid Catalyst - H2O B Aldehyde or Ketone B->C + Acid Catalyst - H2O D Enamine Intermediate C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Elimination of NH3 H->I J Indole Product I->J Troubleshooting_Workflow Start Fischer Indole Synthesis Experiment CheckYield Low Yield? Start->CheckYield CheckPurity Check Starting Material Purity CheckYield->CheckPurity Yes CheckSideProducts Side Products Observed? CheckYield->CheckSideProducts No OptimizeCatalyst Optimize Acid Catalyst (Type & Concentration) CheckPurity->OptimizeCatalyst OptimizeConditions Optimize Temperature & Reaction Time OptimizeCatalyst->OptimizeConditions OptimizeConditions->CheckSideProducts ControlConditions Fine-tune Reaction Conditions CheckSideProducts->ControlConditions Yes NoReaction No Reaction? CheckSideProducts->NoReaction No ConsiderSubstrate Evaluate Substrate Electronic/Steric Effects ControlConditions->ConsiderSubstrate ConsiderSubstrate->NoReaction IncreaseAcidity Use Stronger Acid Catalyst NoReaction->IncreaseAcidity Yes Success Successful Synthesis NoReaction->Success No IncreaseTemp Increase Reaction Temperature IncreaseAcidity->IncreaseTemp IncreaseTemp->Success

References

Technical Support Center: Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indoles. Our aim is to help you identify and mitigate the formation of common side products, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of fluorinated indoles?

A1: The formation of side products is highly dependent on the chosen synthetic route. However, some of the most frequently observed impurities include:

  • Regioisomers: Particularly in Fischer indole synthesis using unsymmetrical ketones, the formation of different positional isomers of the fluorinated indole is a common challenge.[1]

  • Over-oxidation Products: The indole nucleus is susceptible to oxidation, which can lead to the formation of oxindoles and other oxidized species. For instance, electrophilic fluorination of indoles can yield 3,3-difluoro-2-oxindoles.[1][2]

  • Decomposition Products: Harsh reaction conditions, such as elevated temperatures or prolonged reaction times, can cause the degradation of starting materials, intermediates, or the final fluorinated indole product.[1]

  • Dimeric Byproducts: Under certain conditions, particularly during nitrosation reactions, indole moieties can dimerize, leading to colored impurities that can complicate purification.

  • Products from Reactions with Fluorinating Agents: The choice of fluorinating agent can lead to specific side products. For example, the use of Selectfluor can sometimes result in the formation of diazene byproducts.

Q2: How can I detect and characterize these side products?

A2: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and detecting the presence of multiple components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating the components of a complex mixture and obtaining molecular weight information for each, which is crucial for identifying potential side products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR spectroscopy are invaluable for the structural elucidation of fluorinated compounds and their isomers.[4][5] 19F NMR is particularly useful for identifying and quantifying fluorinated side products.

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Fischer Indole Synthesis

Q: My Fischer indole synthesis is producing a mixture of 4- and 6-fluoroindole isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using meta-substituted phenylhydrazines. The electronic and steric properties of the substituent on the phenylhydrazine and the nature of the ketone or aldehyde play a crucial role in determining the ratio of the resulting indole isomers.

Potential Causes and Solutions:

Potential CauseRecommended Action
Electronic Effects of Substituents For electron-donating groups on the phenylhydrazine, para-attack is generally favored, leading to the 6-substituted indole as the major product. For electron-withdrawing groups, the selectivity is often poorer.[6] Consider modifying the electronic nature of your starting materials if possible.
Steric Hindrance Bulky substituents on the phenylhydrazine can favor the formation of the less sterically hindered isomer. If the substituent is very bulky, C6 substitution tends to prevail.[6]
Acid Catalyst The choice and concentration of the acid catalyst can influence the regioselectivity. Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] Weaker acids may erode the preference for a particular isomer.[6]
Reaction Temperature Optimizing the reaction temperature can sometimes improve the ratio of the desired isomer. Monitor the reaction at different temperatures to find the optimal conditions.

Experimental Workflow for Regioisomer Analysis

cluster_workflow Regioisomer Analysis Workflow start Reaction Mixture (e.g., 4- & 6-fluoroindole) tlc TLC Analysis (Initial Check for Isomers) start->tlc column Column Chromatography (Separation of Isomers) tlc->column lcms LC-MS Analysis (Confirm MW and Purity) column->lcms nmr 1H and 19F NMR (Structural Elucidation) column->nmr end Identified Regioisomers lcms->end nmr->end cluster_pathway Oxidation Pathway indole N-Alkylindole intermediate Hemiaaminal Intermediate indole->intermediate Electrophilic Fluorination (e.g., NFSI) oxindole 3,3-Difluoro-2-oxindole (Side Product) intermediate->oxindole Heating with Base (e.g., Et3N) cluster_workflow Electrosynthesis Workflow start Prepare Reagents and Cell electrolysis Constant Current Electrolysis start->electrolysis monitoring Monitor by TLC electrolysis->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Pure Fluorinated Indole purification->end cluster_mechanism Fischer Indole Synthesis Mechanism start Arylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone Acid Catalyst enamine Ene-hydrazine hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization rearrangement->cyclization elimination Elimination of NH3 cyclization->elimination end Indole elimination->end

References

stability of 4-fluoro-2-methyl-1H-indol-5-ol in strong acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-fluoro-2-methyl-1H-indol-5-ol, particularly under strong acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound, and what are its known incompatibilities?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, the stability of the structurally related compound, 4-fluoro-2-methyl-1H-indol-5-amine, is known to be compromised by strong oxidizing agents, strong acids, and strong bases.[1] Indole derivatives, in general, can be susceptible to degradation under these conditions.[1] Therefore, it is crucial to avoid exposing this compound to harsh acidic environments to prevent potential degradation.

Q2: What are the visual or analytical signs of degradation for this compound?

A2: Visual signs of degradation for similar indole compounds can include a change in color, such as darkening from an off-white or light brown to a darker shade, or a change in the physical form, like the clumping of the solid.[1] For a definitive assessment of purity and degradation, chemical analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is recommended.[1] The appearance of new peaks or spots in the chromatogram would indicate the presence of degradation products.

Q3: What are the likely degradation pathways for an indole derivative like this compound in strong acid?

A3: In strong acidic conditions, indole and its derivatives are prone to several degradation pathways. A common mechanism involves the protonation of the indole ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the opening of the pyrrole ring. For substituted indoles, degradation can proceed through hydroxylation at various positions, followed by ring cleavage.[2][3] While the specific pathway for this compound is not documented, a plausible pathway could involve initial protonation followed by hydroxylation and subsequent ring opening to form various degradation products.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Poor Yield
  • Possible Cause: Degradation of this compound due to acidic reagents or reaction conditions.

  • Recommended Action:

    • Verify Compound Purity: Before use, confirm the purity of your this compound sample using a suitable analytical method like HPLC or NMR.

    • Use a Fresh, Properly Stored Sample: If degradation is suspected, switch to a fresh batch of the compound that has been stored under recommended conditions (cool, dry, and protected from light).[1]

    • Modify Experimental Conditions: If your protocol involves strong acids, consider using milder acidic conditions or a different synthetic route that avoids harsh acids. The Fischer indole synthesis, for example, is a classic method for creating indole rings that utilizes an acid catalyst, but the conditions can sometimes be harsh for sensitive substrates.[4]

Issue 2: Difficulty Dissolving the Compound
  • Possible Cause: The compound may have degraded into insoluble byproducts.

  • Recommended Action:

    • Attempt Dissolution in Various Solvents: Try dissolving the compound in a range of appropriate solvents.

    • Analyze for Purity: If solubility issues persist, it may be an indication of degradation. Analyze the sample for purity to confirm.[1]

    • Gentle Warming or Sonication: Gentle warming or sonication can aid dissolution, but be cautious of potential thermal degradation.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general method to assess the stability of this compound under acidic stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines for forced degradation studies.[5][6]

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Control Sample: To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubation: Store both the acidic and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light.

  • Time Points: At each time point, withdraw an aliquot from each sample.

  • Neutralization: Neutralize the aliquot from the acidic sample with an equivalent amount of 0.1 M NaOH.

  • HPLC Analysis:

    • Dilute the neutralized and control aliquots to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Inject the samples into the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Calculate the percentage of degradation.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound in 0.1 M HCl at 60°C

Time (hours)% Assay of this compoundNumber of Degradation ProductsTotal % of Degradants
099.800.2
2485.2214.6
4872.5427.3
7258.9540.9

Note: This data is illustrative and not based on actual experimental results.

Visualizations

Acid_Degradation_Pathway A This compound B Protonated Indole Intermediate A->B  H+ (Strong Acid) C Hydroxylated Intermediates B->C  +H2O D Ring-Opened Products C->D  Ring Cleavage E Further Degradation Products D->E

Caption: Proposed degradation pathway in strong acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B1 Acidic Sample (+ 0.1 M HCl) A->B1 B2 Control Sample (+ Water) A->B2 C Incubate at 60°C (Protected from light) B1->C B2->C D Withdraw Aliquots (0, 24, 48, 72 hrs) C->D E Neutralize Acidic Sample (+ 0.1 M NaOH) D->E F Dilute Samples E->F G HPLC Analysis F->G H Data Analysis (Compare Chromatograms) G->H

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions.

Troubleshooting Guide

TLC is a rapid and effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1] However, various issues can arise. This guide addresses common problems, their potential causes, and solutions.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded (too concentrated).[2][3]Dilute the sample and re-spot.[2]
Sample contains strongly acidic or basic compounds.[4]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[2]
High boiling point solvent in the reaction mixture (e.g., DMF, DMSO).[5]After spotting, place the TLC plate under high vacuum for a few minutes before developing.[5]
The compound is unstable on the silica gel.[5]Consider using a different stationary phase (e.g., alumina or reverse-phase plates) or run a 2D TLC to check for decomposition.[5]
Spots are Not Visible The compound is not UV-active.[2]Use a visualization stain (e.g., iodine, potassium permanganate, anisaldehyde).[2]
The sample is too dilute.[2]Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2]
The compound is volatile and has evaporated.Visualizing the product by TLC may be difficult in this case.
Spots Remain at the Baseline (Low Rf) The eluent is not polar enough.[2][5]Increase the polarity of the mobile phase by adding a more polar solvent.[2]
Spots are at the Solvent Front (High Rf) The eluent is too polar.[2]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[2]
Reactant and Product have Similar Rf Values The solvent system does not provide adequate separation.Try different solvent systems with varying polarities.[5]
Use a co-spot to confirm if the spots are truly overlapping. If the co-spot appears as a single, elongated spot or "snowman" shape, the reaction may be complete.[5]
Consider using a different visualization stain that may show different colors for the reactant and product.[5]
Uneven Solvent Front The TLC plate was not placed vertically in the developing chamber.[6]Ensure the plate is standing straight in the chamber.
The adsorbent has flaked off the edges of the plate.Handle the plate carefully to avoid damaging the stationary phase.
The plate is touching the side of the developing chamber or the filter paper.Center the plate in the chamber so it does not touch the sides.
Strangely Shaped Spots (e.g., crescents) The spotting process damaged the silica gel layer.[7]Be gentle when spotting and avoid scratching the plate surface.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (mobile phase) for monitoring my reaction?

A1: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) value between 0.2 and 0.8.[8] A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). You can adjust the ratio of these solvents to achieve the desired separation. If your starting material is very polar, you may need to use a more polar solvent system.

Q2: What is a "co-spot" and why is it essential for reaction monitoring?

A2: A co-spot is a single lane on the TLC plate where you spot both the starting material and the reaction mixture.[8] Its purpose is to help you definitively identify the starting material spot in your reaction mixture lane, especially when the reactant and product have very similar Rf values.[9] If the starting material is still present in the reaction mixture, the co-spot will appear as a single, more intense spot at the same Rf as the starting material.

Q3: How do I calculate the Retention Factor (Rf) value?

A3: The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front, both measured from the spotting line.[10]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Under identical conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[10]

Q4: How can I tell if my reaction has gone to completion using TLC?

A4: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[11][12] Concurrently, you should observe the appearance of one or more new spots corresponding to the product(s).[11]

Q5: My reaction is being conducted under inert atmosphere. How can I take a TLC sample without exposing the reaction to air?

A5: You can use a long capillary spotter inserted through a septum covering a port on your reaction flask.[5] To do this safely, you can thread the capillary spotter through a needle.[5] This minimizes the exposure of your reaction to the atmosphere.

Experimental Protocols

Standard TLC Procedure for Reaction Monitoring
  • Prepare the Developing Chamber: Add a small amount (0.5-1 cm depth) of the chosen solvent system to the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.[9]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[13] Mark three lanes on the baseline for the starting material (SM), the co-spot (C), and the reaction mixture (RM).[9]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.[8]

    • Apply a spot of the starting material to the "C" lane, and then, using a different capillary, spot the reaction mixture directly on top of it.[8]

    • Using a clean capillary, apply a small spot of the reaction mixture to the "RM" lane.[8]

    • Keep the spots small and concentrated.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]

  • Mark the Solvent Front and Dry: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely.

  • Visualize the Spots: View the plate under a UV lamp to see UV-active compounds.[1] Circle the visible spots with a pencil. If compounds are not UV-active, use an appropriate chemical stain.[2]

  • Interpret the Results: Compare the lanes. The disappearance of the spot in the "RM" lane that corresponds to the starting material indicates the reaction is progressing.[11] The appearance of a new spot indicates product formation.[11]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate mark_front Mark Solvent Front & Dry develop_plate->mark_front visualize Visualize Spots (UV/Stain) mark_front->visualize interpret Interpret Results visualize->interpret

Caption: Standard workflow for monitoring a reaction using TLC.

TLC_Interpretation start Start of Reaction (t=0) middle Reaction in Progress (t=intermediate) start->middle Time start_tlc TLC Plate: Strong SM spot No Product spot start->start_tlc end Reaction Complete (t=final) middle->end Time middle_tlc TLC Plate: Weaker SM spot Visible Product spot middle->middle_tlc end_tlc TLC Plate: No SM spot Strong Product spot end->end_tlc

Caption: Interpreting TLC results over the course of a reaction.

References

Technical Support Center: Optimal Protecting Group Strategies for Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of indole nitrogen protection.

Troubleshooting Guide

Issue 1: Low Yield During N-Protection Reaction

  • Question: I am experiencing low yields in my indole N-protection reaction. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to identify and resolve the issue:

    • Incomplete Deprotonation: The indole N-H is weakly acidic, and incomplete deprotonation is a common culprit.

      • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an adequate excess. Stirring the indole with the base for a sufficient amount of time (e.g., 1 hour at 0 °C) before adding the electrophile can ensure complete formation of the indolide anion.[1]

    • Reagent Quality: The base or the protecting group reagent may have degraded over time.

      • Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride, in particular, is critical for efficient deprotonation.[1]

    • Poor Solubility: The indole starting material may not be fully dissolved in the chosen solvent, hindering the reaction.[1]

      • Solution: Experiment with different anhydrous aprotic solvents like DMF or THF to improve solubility and reaction outcomes.[1]

    • Steric Hindrance: Bulky substituents on the indole ring, especially at the C2 and C7 positions, can sterically hinder the approach of the electrophile.[1]

      • Solution: If a bulky protecting group like Boc fails, consider a smaller one such as SEM (2-(trimethylsilyl)ethoxymethyl).[1]

Issue 2: Competing C3-Alkylation

  • Question: I am observing significant C3-alkylation as a side product instead of the desired N-protection. How can I improve the selectivity for N-protection?

  • Answer: The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a well-known challenge influenced by the reaction conditions.[1]

    • Counterion Effect: The nature of the counterion from the base can significantly influence the reaction site.

      • Solution: To favor N-protection, use bases with cations that promote N-selectivity, such as sodium hydride or potassium tert-butoxide.[1]

    • Reaction Conditions: Temperature and solvent choice also play a crucial role in selectivity.

      • Solution: Experiment with different solvents and reaction temperatures. Lower temperatures often favor N-alkylation.[1]

Issue 3: Difficulty in Deprotection of N-Protected Indole

  • Question: The deprotection of my N-protected indole is proving to be difficult. What are some effective strategies for removing stubborn protecting groups?

  • Answer: The stability of some N-protecting groups can make their removal challenging without affecting other functional groups.[1] Here are strategies for some commonly used groups:

    • N-Tosyl (Ts): This is a notoriously difficult group to remove.

      • Solution: While traditional methods require harsh conditions, milder alternatives have been developed. Using cesium carbonate in a THF-methanol solvent mixture can be effective.[1][2] Another green chemistry approach involves using KOH with a phase-transfer catalyst in a THF-water system.[1]

    • N-Pivaloyl: This group is also known for its robustness.[1]

      • Solution: Treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C) has been shown to be an efficient method for deprotecting a variety of N-pivaloylindoles in high yields.[1][3] Earlier methods using alkoxides often resulted in poor and variable yields.[1][3]

    • N-Boc: While generally considered acid-labile, deprotection can be problematic in the presence of other acid-sensitive groups.

      • Solution: A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[1] For substrates sensitive to strong acids, a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at ambient temperature.[1] Microwave-assisted thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also proven effective for recalcitrant N-Boc groups.[4]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the most suitable N-protecting group for my indole derivative?

  • A1: The selection of an appropriate N-protecting group is critical and depends on several factors:

    • Stability to Reaction Conditions: The protecting group must be stable to the conditions of the subsequent reaction steps.[1][5]

    • Ease of Removal: The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[1][6]

    • Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[1][6] Electron-donating groups (e.g., benzyl) have the opposite effect.[1][6]

  • Q2: Can the N-H of indole be selectively protected in the presence of other nucleophilic groups like a primary alcohol?

  • A2: Yes, selective protection is achievable by leveraging the higher acidity of the indole N-H compared to a primary alcohol.

    • Strategy: By using a strong base like NaH in an anhydrous aprotic solvent (e.g., DMF or THF), the indole N-H can be selectively deprotonated and then reacted with the protecting group electrophile.[1] It is advisable to avoid catalysts like DMAP, as they can promote the protection of the alcohol.[1]

  • Q3: What are the key differences in reactivity between an unprotected and an N-protected indole?

  • A3: N-protection significantly alters the reactivity of the indole ring.

    • Unprotected Indole: The N-H proton is acidic, and the ring is highly electron-rich and susceptible to oxidation. Electrophilic substitution typically occurs at the C3 position.

    • N-Protected Indole: The absence of the acidic proton allows for reactions under basic conditions. Electron-withdrawing protecting groups (Boc, Ts) reduce the nucleophilicity of the ring, making it less reactive towards electrophiles.[1][6] Conversely, electron-donating groups (benzyl) can enhance reactivity.[6] N-protection is also crucial for directing lithiation at the C2 position.[3]

Data Summary Tables

Table 1: Comparison of Common Indole N-Protecting Groups

Protecting GroupCommon Introduction ReagentsStabilityCommon Deprotection ConditionsKey Characteristics
Boc Boc₂O, DMAPAcid-labile, base-stableTFA/DCM; HCl/Dioxane; Oxalyl chloride/MeOH[1]Electron-withdrawing, mild removal.[6]
Ts TsCl, baseAcid-stable, base-stableMg/MeOH; SmI₂; Cs₂CO₃/THF-MeOH[1][2]Very stable, electron-withdrawing, harsh removal.[6]
SEM SEM-Cl, NaHAcid-labile, base-stableTBAF; HF-PyridineStable to a wide range of conditions.
Pivaloyl Pivaloyl chloride, baseAcid-stable, base-stableLDA/THF, 40-45 °C[3]Robust, sterically demanding.[3]
Benzyl (Bn) BnBr, NaHStable to acids and basesCatalytic Hydrogenation (H₂, Pd/C)Electron-donating, stable.[6]

Table 2: Troubleshooting Deprotection of N-Pivaloylindoles[3]

EntrySubstrateTime (h)Yield (%)
11-Pivaloylindole2499
25-Methoxy-1-pivaloylindole2499
35-Bromo-1-pivaloylindole2498
47-Methyl-1-pivaloylindole4099
52-Phenyl-1-pivaloylindole9099
Conditions: LDA (2 equiv.), THF, 40-45 °C

Experimental Protocols

Protocol 1: N-SEM Protection of a Sterically Hindered Indole [1]

  • To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1 equivalent of sodium hydride (60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride [1]

  • Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.

  • If necessary, purify the product further by chromatography or recrystallization.

Visual Guides

Indole_Protection_Workflow start Indole Substrate deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation protection Add Protecting Group Reagent (e.g., Boc2O, SEM-Cl) deprotonation->protection reaction Subsequent Synthetic Steps protection->reaction deprotection Deprotection reaction->deprotection product Final Product deprotection->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in N-Protection Reaction deprotonation Incomplete Deprotonation? issue->deprotonation reagents Poor Reagent Quality? issue->reagents solubility Poor Solubility? issue->solubility sterics Steric Hindrance? issue->sterics sol_deprotonation Use stronger base / Increase reaction time deprotonation->sol_deprotonation address sol_reagents Use fresh reagents reagents->sol_reagents address sol_solubility Change solvent solubility->sol_solubility address sol_sterics Use smaller protecting group sterics->sol_sterics address

References

Technical Support Center: Troubleshooting Poor Performance in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellular assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Browse the frequently asked questions (FAQs) and troubleshooting guides below to identify and resolve potential problems in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor performance in cellular assays?

Poor performance in cellular assays can stem from a variety of factors, often categorized as issues with cell health, assay procedure, or data acquisition. Common problems include high background signal, low signal-to-noise ratio, high variability between replicate wells, and "edge effects" in microplates.[1][2][3][4]

Q2: How can I determine the optimal cell seeding density for my assay?

Optimizing cell seeding density is critical for a successful assay window. The ideal density depends on the cell line's growth rate, the assay duration, and the specific endpoint being measured.[1][5] It is recommended to perform a cell titration experiment to determine the optimal density for your specific conditions.[6][7][8]

  • Too low density: May result in a weak signal that is difficult to distinguish from background.[9]

  • Too high density (over-confluence): Can lead to cell stress, altered metabolism, and increased background signal due to cell death.[1][7][10]

Q3: What are "edge effects" and how can I minimize them?

Edge effects are a common phenomenon in multi-well plates where the outer wells behave differently from the inner wells, primarily due to increased evaporation and temperature gradients.[2][11][12][13] This can lead to significant variability in results.[2]

Strategies to mitigate edge effects include:

  • Creating a humidity barrier: Fill the perimeter wells with sterile water, phosphate-buffered saline (PBS), or media without cells.[2][14]

  • Using plate sealers: For long incubation periods, a plate sealer can help reduce evaporation.[2][11]

  • Equilibration time: Allow the plate to sit at room temperature for 30-60 minutes after seeding to ensure even cell settling before transferring to the incubator.[2][15]

  • Avoiding stacking plates: Stacking plates in the incubator can create temperature gradients.[1]

Q4: My assay has a high background signal. What are the likely causes and solutions?

A high background signal can mask the true experimental results and reduce the signal-to-noise ratio.[9]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reagent Contamination Use sterile technique and prepare fresh reagents for each experiment.[16][17]
Compound Interference Run controls with your test compound in cell-free media to check for direct interactions with assay reagents.[16][18]
Media Components Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media.[16]
Insufficient Washing Increase the number and duration of wash steps to remove unbound reagents.[17][19]
Inadequate Blocking Optimize the blocking buffer concentration and incubation time.[4][17]
Over-confluent cells Ensure cells are seeded at an optimal density and are not overgrown at the time of the assay.[1][10]
Plate Type For luminescence assays, white plates are recommended to maximize signal, but can have issues with phosphorescence.[20][21] For fluorescence assays, black plates are preferred to reduce background.[1][16]

Troubleshooting Guides

Guide 1: High Variability Between Replicates

High variability can obscure real biological effects and make data interpretation difficult.[3]

Troubleshooting Workflow for High Variability:

A High Variability in Replicates B Check Pipetting Technique A->B C Calibrate Pipettes Use multichannel pipette for consistency B->C Yes D Check for Edge Effects B->D No C->D E Implement Edge Effect Mitigation Strategies (e.g., liquid barrier, plate sealer) D->E Yes F Review Cell Seeding D->F No E->F G Ensure Homogeneous Cell Suspension Allow for Equilibration Time F->G Yes H Inconsistent Incubation Conditions F->H No G->H I Ensure Uniform Temperature and CO2 Avoid Stacking Plates H->I Yes J Reagent Instability or Inhomogeneity H->J No I->J K Prepare Fresh Reagents Ensure Thorough Mixing J->K Yes L Low Variability Achieved J->L No K->L

Caption: A decision tree for troubleshooting high variability in cellular assays.

Guide 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be due to either a weak signal or high background.

Strategies to Improve Signal-to-Noise Ratio:

IssueStrategy
Weak Signal Optimize cell number; a higher density may be needed.[1]
Increase incubation time with the substrate or detection reagent.[22][23]
Check the excitation and emission wavelengths on the plate reader.[9]
For reporter assays, consider using a stronger promoter.[3]
High Background Refer to the high background troubleshooting table in the FAQs.
Increase the number of wash steps.[17]
Use a plate reader with better sensitivity and lower noise.[24]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol outlines a method for determining the optimal number of cells to seed per well for a 96-well plate assay.

  • Prepare a cell suspension: Create a single-cell suspension of your chosen cell line.

  • Perform serial dilutions: Prepare a series of cell dilutions to cover a broad range of densities (e.g., from 1,000 to 100,000 cells per well).[5]

  • Seed the plate: Plate each cell density in multiple replicate wells of a 96-well plate. Include wells with media only as a background control.

  • Incubate: Culture the cells for the intended duration of your assay (e.g., 24, 48, or 72 hours).

  • Perform the assay: At the end of the incubation period, perform your viability or other endpoint assay.

  • Analyze the data: Plot the assay signal versus the number of cells seeded. The optimal seeding density will be within the linear range of this curve, providing a robust signal without being near saturation.[7]

Workflow for Optimizing Cell Seeding Density:

A Prepare Single-Cell Suspension B Create Serial Dilutions of Cells A->B C Seed Dilutions in 96-Well Plate B->C D Incubate for Assay Duration C->D E Perform Endpoint Assay D->E F Plot Signal vs. Cell Number E->F G Determine Linear Range F->G H Select Optimal Seeding Density G->H

Caption: A workflow for determining the optimal cell seeding density for an assay.

Protocol 2: Mitigating Edge Effects in a 96-Well Plate Assay

This protocol provides steps to minimize variability caused by edge effects.

  • Prepare a humidity barrier: In a 96-well plate, fill the outer 36 wells with 200 µL of sterile PBS or media.[2]

  • Seed cells: Seed your experimental cells in the inner 60 wells.

  • Equilibrate the plate: Let the plate sit on a level surface in the laminar flow hood for 30-60 minutes to allow for even cell settling.[2]

  • Incubate: Carefully transfer the plate to the incubator. Avoid stacking plates.[1] For long incubations (>24 hours), consider using a breathable plate sealer.[11]

  • Perform assay: Proceed with your experimental protocol, adding reagents consistently to all wells.

Visual Guide for Mitigating Edge Effects:

cluster_0 Plate Preparation cluster_1 Pre-Incubation cluster_2 Incubation cluster_3 Assay Readout A Fill Outer Wells with PBS/Media B Seed Cells in Inner Wells A->B C Equilibrate at Room Temperature (30-60 min) B->C D Incubate at 37°C (Use plate sealer if needed) C->D E Perform Assay D->E

Caption: An experimental workflow incorporating steps to reduce edge effects.

References

Validation & Comparative

A Comparative Analysis of 4-Fluoro and 5-Fluoro Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into indole-based molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. The position of the fluorine atom on the indole scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide provides an objective comparative analysis of 4-fluoro and 5-fluoro indole derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug discovery and development process.

Physicochemical Properties: A Tale of Two Isomers

The placement of the highly electronegative fluorine atom at either the 4- or 5-position of the indole ring subtly alters the electronic distribution and, consequently, the molecule's properties. While both isomers generally exhibit increased lipophilicity compared to their non-fluorinated counterparts, their specific characteristics can differ.

Property4-Fluoroindole5-FluoroindoleData Source
Molecular Weight 135.14 g/mol 135.14 g/mol N/A
Melting Point 30-32 °C45-48 °CN/A
Boiling Point 90 °C at 0.4 mmHgNot availableN/A
Calculated LogP 2.82.4N/A

The difference in melting points suggests distinct crystal packing arrangements influenced by the fluorine's position. The calculated LogP values indicate that 4-fluoroindole may be slightly more lipophilic than 5-fluoroindole. These seemingly minor differences can have significant implications for a drug candidate's solubility, membrane permeability, and ultimately, its pharmacokinetic profile.

Biological Activity: Positional Isomerism Dictates Potency

The strategic placement of a fluorine atom can have a profound impact on the biological activity of indole derivatives. Comparative studies have revealed that the choice between the 4- and 5-fluoro isomers can be critical for achieving desired therapeutic effects.

Antiviral Activity

In the context of antiviral drug discovery, particularly against the Hepatitis C Virus (HCV), the 5-fluoro substitution has shown a distinct advantage. A study on N-cyclobutyl indole-3-carbonitrile derivatives demonstrated that the 5-fluoroindole analogs consistently exhibited superior potency in inhibiting HCV replicon activity compared to their 4-fluoroindole counterparts.

Compound ScaffoldSubstitutionAntiviral Activity (EC50)
N-cyclobutyl indole-3-carbonitrile4-FluoroLess Potent
N-cyclobutyl indole-3-carbonitrile5-FluoroMore Potent

This suggests that the electronic or steric properties imparted by the 5-fluoro substituent are more favorable for interaction with the viral target.

Anticancer Activity

While direct comparative studies on the anticancer activity of a matched pair of 4- and 5-fluoroindole derivatives are limited in the public domain, research on 5-fluoroindole-3-acetic acid has highlighted its potential as a pro-drug for targeted cancer therapy. This compound is significantly more cytotoxic towards various tumor cell lines in the presence of horseradish peroxidase compared to the unsubstituted indole-3-acetic acid. This enhanced activity underscores the beneficial role of the 5-fluoro substitution in this specific therapeutic approach.

Serotonin Receptor Affinity

Metabolic Stability: A Key Determinant of In Vivo Performance

Fluorination is a common tactic to block metabolic "soft spots" and enhance the metabolic stability of drug candidates. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.

Studies on fluorinated tryptophans have shown that the position of the fluorine atom on the indole ring dramatically affects their in vivo metabolic fate. It has been observed that 4- and 5-fluorotryptophan can undergo rapid defluorination in vivo.[1] This suggests that while fluorination can enhance metabolic stability, the 4- and 5-positions may still be susceptible to certain metabolic pathways. In contrast, 7-fluorotryptophan exhibits high in vivo stability.[1]

A comparative study on the in vitro metabolic stability of a 4-fluoro-indazole analog and 5-fluoroindole in liver microsomes provides further insight.

CompoundDescriptionHalf-life (t½) in mouse liver microsomes (min)
4-Fluoro-indazole analog of UT-1554-Fluoro substituted indazole13.29
5-Fluoroindole (5-FI)5-Fluoro substituted indole144.2

Although the core structures are not identical, this data suggests that the 5-fluoro substitution on the indole ring can lead to significantly greater metabolic stability compared to a 4-fluoro substitution on a related heterocyclic system.[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of N-Cyclobutyl 4-Fluoro and 5-Fluoroindole-3-carbonitriles

A general synthetic approach to these compounds involves the N-alkylation of the corresponding fluoroindole-3-carbonitrile with cyclobutyl bromide in the presence of a suitable base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF).

General Workflow for Synthesis:

Fluoroindole-3-carbonitrile Fluoroindole-3-carbonitrile Reaction Mixture Reaction Mixture Fluoroindole-3-carbonitrile->Reaction Mixture Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Mixture Cyclobutyl bromide Cyclobutyl bromide Cyclobutyl bromide->Reaction Mixture Inert Solvent (e.g., DMF) Inert Solvent (e.g., DMF) Inert Solvent (e.g., DMF)->Reaction Mixture N-alkylation N-alkylation Reaction Mixture->N-alkylation Work-up & Purification Work-up & Purification N-alkylation->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product Seed Huh-7 cells containing HCV replicon Seed Huh-7 cells containing HCV replicon Treat with serial dilutions of test compounds Treat with serial dilutions of test compounds Seed Huh-7 cells containing HCV replicon->Treat with serial dilutions of test compounds Incubate for 72 hours Incubate for 72 hours Treat with serial dilutions of test compounds->Incubate for 72 hours Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Incubate for 72 hours->Lyse cells and measure luciferase activity Calculate EC50 values Calculate EC50 values Lyse cells and measure luciferase activity->Calculate EC50 values Incubate test compound with liver microsomes and NADPH Incubate test compound with liver microsomes and NADPH Quench reaction at various time points Quench reaction at various time points Incubate test compound with liver microsomes and NADPH->Quench reaction at various time points Analyze remaining parent compound by LC-MS/MS Analyze remaining parent compound by LC-MS/MS Quench reaction at various time points->Analyze remaining parent compound by LC-MS/MS Determine half-life (t1/2) Determine half-life (t1/2) Analyze remaining parent compound by LC-MS/MS->Determine half-life (t1/2) cluster_membrane Cell Membrane Receptor Receptor G_protein G-protein Receptor->G_protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector_Enzyme Modulates Fluoroindole_Derivative Fluoroindole Derivative Fluoroindole_Derivative->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

A Comparative Guide to the Purity Validation of 4-fluoro-2-methyl-1H-indol-5-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 4-fluoro-2-methyl-1H-indol-5-ol, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present comparative data to assist researchers in selecting the most appropriate method for their needs.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound, a fluorinated indole derivative, requires robust analytical methods to ensure its purity and to identify and quantify any process-related impurities or degradation products. While reversed-phase HPLC is the conventional method for this purpose, alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC) offer distinct advantages in terms of accuracy, speed, and reduced environmental impact.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, and throughput needs. A summary of the key performance characteristics of HPLC, qNMR, and SFC for the analysis of this compound is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Intrinsic property where signal intensity is directly proportional to the number of nuclei.Separation using a supercritical fluid as the mobile phase.
Primary Application Routine purity testing and quantification of known and unknown impurities.Absolute purity determination without the need for specific impurity reference standards.High-throughput analysis and separation of chiral compounds and regioisomers.
Key Advantages High resolution, well-established, versatile for a wide range of compounds.Primary analytical method, highly accurate, does not require a chromophore.Fast analysis times, reduced organic solvent consumption, orthogonal selectivity to HPLC.
Limitations Requires reference standards for impurity identification and quantification, can be time-consuming.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Requires specialized instrumentation, sample solubility in the mobile phase can be a challenge.
Typical Run Time 15 - 30 minutes10 - 20 minutes per sample3 - 10 minutes

Experimental Protocols

Detailed methodologies for the purity determination of this compound using HPLC, qNMR, and SFC are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantitative NMR (qNMR) Method

This protocol outlines a ¹⁹F qNMR method for the absolute purity determination of this compound.[1][2][3][4]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard (IS): A certified reference material with a known purity containing a fluorine signal that does not overlap with the analyte, for example, trifluoroacetic acid.[1][2]

Experimental Parameters:

ParameterValue
Solvent DMSO-d₆
Internal Standard Trifluoroacetic acid
Pulse Angle 90°
Relaxation Delay (D1) 20 s (or > 5 x T₁ of the slowest relaxing fluorine nucleus)[1]
Number of Scans 512[1]
Acquisition Time > 2 s

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of DMSO-d₆.

  • Transfer the solution to an NMR tube for analysis.

Supercritical Fluid Chromatography (SFC) Method

This protocol provides a starting point for the high-throughput purity analysis of this compound using SFC.

Instrumentation:

  • SFC system with a PDA detector.

  • Chiral or achiral stationary phase column suitable for polar compounds (e.g., a 2-ethylpyridine or amino-based column).

Reagents:

  • Carbon dioxide (SFC grade)

  • Methanol (SFC grade)

  • Isopropylamine (as a modifier, if needed)

Chromatographic Conditions:

ParameterValue
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 5% B to 40% B over 5 minutes.
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection PDA (220-400 nm)
Injection Volume 2 µL

Sample Preparation:

  • Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Analysis Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 19F NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Absolute Purity Determination Workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into SFC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

SFC High-Throughput Purity Analysis Workflow.

Conclusion

The purity validation of this compound can be effectively achieved using HPLC, qNMR, and SFC. HPLC remains a robust and reliable method for routine quality control. For absolute purity determination without the need for specific impurity standards, qNMR is a powerful and highly accurate alternative. SFC provides a high-throughput and environmentally friendly option, particularly advantageous for the separation of closely related isomers. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the need for absolute quantification, throughput, and the nature of the potential impurities. A multi-technique approach is often beneficial for a comprehensive characterization of the purity profile of this important pharmaceutical intermediate.

References

Structural Elucidation of 4-fluoro-2-methyl-1H-indol-5-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic features for the structural confirmation of 4-fluoro-2-methyl-1H-indol-5-ol. Due to the limited availability of public experimental NMR data for this specific compound, this guide will present predicted data based on established principles and compare it with experimental data for the closely related analogue, 2-methyl-1H-indol-5-ol. This comparative approach will highlight the influence of the fluorine substituent on the NMR spectra, providing a robust framework for structural verification.

Comparison of NMR Data

The introduction of a fluorine atom at the C4 position of the indole ring is expected to induce significant changes in the chemical shifts and coupling patterns of the nearby nuclei. The following tables summarize the expected ¹H and ¹³C NMR data for this compound and the available data for 2-methyl-1H-indol-5-ol for comparison.

Table 1: ¹H NMR Spectral Data Comparison

Proton Predicted Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for 2-methyl-1H-indol-5-ol Predicted Multiplicity & Coupling Constants (J in Hz)
NH (H1)8.0 - 8.5~7.8br s
H3~6.2~6.1s
H66.7 - 6.9~6.6d, J ≈ 8.5
H76.9 - 7.1~7.0d, J ≈ 8.5
OH4.5 - 5.5~4.8br s
CH₃~2.3~2.3s

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Predicted Chemical Shift (δ ppm) for this compound Reported Chemical Shift (δ ppm) for 2-methyl-1H-indol-5-ol Expected C-F Coupling
C2~136~135No
C3~100~101No
C3a~125~128Yes (small)
C4~150 (d)~110Yes (large)
C5~145 (d)~149Yes (small)
C6~105 (d)~111Yes (small)
C7~110 (d)~110Yes (small)
C7a~130~131No
CH₃~13~13No

Note: Predicted values are based on established substituent effects and data from related compounds. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for indole derivatives is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • The spectral width should cover the expected range for all carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR (for this compound):

    • A single resonance is expected, and the spectral width should be set accordingly.[1]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR F19_NMR 19F NMR Acquisition SamplePrep->F19_NMR Process Data Processing (Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process F19_NMR->Process Analysis Spectral Analysis (Chemical Shifts, Couplings) Process->Analysis Comparison Comparison with Predicted/Reference Data Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

NMR Structural Confirmation Workflow

Discussion of Expected Spectral Features

¹H NMR Spectrum of this compound:

The presence of the fluorine atom at C4 is expected to primarily influence the protons on the benzene ring. The H3 proton should remain a singlet, being too distant to show significant coupling to the fluorine. The signals for H6 and H7 are expected to be doublets due to ortho-coupling with each other. The fluorine atom will likely introduce further splitting to the signal of the adjacent H-C5 if it were present, and may have a smaller effect on H6 and H7. The NH and OH protons will likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl group at C2 should appear as a sharp singlet.

¹³C NMR Spectrum of this compound:

The most significant feature in the ¹³C NMR spectrum will be the large one-bond coupling between C4 and the fluorine atom, resulting in a doublet for the C4 signal.[1] Smaller couplings are also expected between the fluorine and C3a, C5, C6, and C7. The chemical shift of C4 will be significantly deshielded due to the high electronegativity of fluorine. The other carbon chemical shifts in the benzene ring will also be affected to a lesser extent.

Comparison with 2-methyl-1H-indol-5-ol:

By comparing the spectra of the fluorinated and non-fluorinated compounds, the diagnostic effects of the fluorine substituent can be clearly observed. The absence of the large C-F coupling and the upfield shift of the C4 signal in the spectrum of 2-methyl-1H-indol-5-ol are key distinguishing features. In the ¹H NMR of the non-fluorinated analogue, the proton at C4 would typically appear as a doublet of doublets, coupled to both H6 and the NH proton.

This comparative guide provides a solid foundation for researchers to confidently confirm the structure of this compound and to understand the impact of fluorination on the NMR spectra of indole-based molecules.

References

A Comparative Guide to Assessing Off-Target Effects of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into indole-based molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] However, these modifications can also alter the binding profile, leading to unintended interactions with other proteins, known as off-target effects. These effects can result in unexpected cellular phenotypes, toxicity, or even desired therapeutic outcomes mediated through a non-primary target.[3] Therefore, a thorough assessment of off-target interactions is a critical step in the development of safe and effective fluorinated indole-based drugs.

This guide provides a comparative overview of common methodologies used to evaluate off-target effects, presents available data for select fluorinated indole compounds, and offers detailed experimental protocols to facilitate reproducible and robust analysis.

Comparative Analysis of Off-Target Binding Profiles

The following tables summarize the inhibitory activities and binding affinities of various fluorinated and non-fluorinated indole derivatives against a panel of off-targets. This data highlights the impact of fluorination on target selectivity.

Table 1: Kinase Off-Target Profile

CompoundPrimary TargetOff-Target KinaseIC50 (nM)Fold Selectivity (Off-Target/Primary)Reference
Indazole Derivative ROCK1-> 5000-[1]
6-fluoroindazole 52 ROCK1-14-[1]
Sunitinib (Fluorinated Indolinone) VEGFR, PDGFRc-Kit, FLT3, RET2, 2, 4Varies[4]

Table 2: Receptor Off-Target Profile

CompoundPrimary TargetOff-Target ReceptorKi (nM)Selectivity RatioReference
Compound 9f (4-fluorophenyl)indol Sigma-2 ReceptorSigma-1 Receptor7.45395 (σ1/σ2)[5][6]
5-HT1A>10000>1342[6]
5-HT2A>10000>1342[6]
Dopamine D2>10000>1342[6]

Table 3: Enzyme Off-Target Profile

CompoundPrimary TargetOff-Target EnzymeIC50 (µM)Reference
Indole Derivative A TDO2-> 10[1]
6-fluoroindole derivative 71a TDO2-< 1[1]

Methodologies for Off-Target Profiling

A multi-faceted approach is crucial for comprehensively identifying and validating off-target interactions. Below are detailed protocols for key experimental assays.

Kinase Profiling: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7] It is a robust method for screening compounds against a broad panel of kinases to identify off-target inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[7]

    • Prepare serial dilutions of the fluorinated indole compounds in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.[7]

  • Kinase Reaction (25 µL total volume):

    • Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[7]

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.[7]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]PGD₂ for the GPR44 receptor), and varying concentrations of the test compound.[8]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., 10 µM haloperidol).[6]

    • Incubate the plate under conditions optimal for ligand-receptor binding (e.g., specific time and temperature).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and subsequently calculate the binding affinity constant (Ki).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[9][10][11] Ligand-bound proteins are more resistant to thermal denaturation.[10][12]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the fluorinated indole compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[11]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates ligand binding and protein stabilization.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature. Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.[10]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships involved in off-target assessment.

Off_Target_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Confirmation & Selectivity Compound Fluorinated Indole Compound Biochemical Biochemical Assays (e.g., Kinase Panel) Compound->Biochemical Primary Screening CellBased Cell-Based Assays (e.g., Phenotypic Screen) Compound->CellBased Primary Screening Proteomics Proteomic Profiling (e.g., TPP, Affinity-Pull Down) Biochemical->Proteomics Identify Potential Hits CellBased->Proteomics Deconvolute Phenotype Genetic Genetic Approaches (e.g., CRISPR Screens) CellBased->Genetic Deconvolute Phenotype CETSA CETSA (Target Engagement) Proteomics->CETSA Validate Engagement DoseResponse Dose-Response Assays (IC50 / Ki Determination) CETSA->DoseResponse Quantify Affinity Knockout Target Knockout Validation Genetic->Knockout Validate Functional Target SAR Structure-Activity Relationship (SAR Analysis) DoseResponse->SAR Optimize Selectivity Knockout->DoseResponse Confirm On-Target Effect

Caption: General workflow for assessing off-target effects.

RTK_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Indole Kinase Inhibitor Inhibitor->P1 Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

CETSA_Workflow start Treat Cells with Fluorinated Indole or Vehicle heat Heat Cells to Various Temperatures start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Fractions lyse->centrifuge collect Collect Supernatant (Soluble Protein) centrifuge->collect detect Detect Target Protein (Western Blot / ELISA) collect->detect analyze Analyze Data (Melt Curve / ITDR Plot) detect->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Benchmarking the Potency of 4-Fluoro-2-Methyl-1H-Indol-5-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of analogs of 4-fluoro-2-methyl-1H-indol-5-ol. Due to a lack of extensive publicly available data on the direct biological activity of this compound, this guide focuses on two primary classes of its structural analogs for which potency data is available: inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and modulators of serotonin receptors. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on this core, including fluorination, can significantly influence biological activity.[1][2]

Analogs as VEGFR-2 Inhibitors

A key analog, (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][3][4][5]triazin-6-yloxy)propan-2-ol (BMS-540215), has been identified as a potent inhibitor of VEGFR-2, a critical receptor tyrosine kinase involved in angiogenesis.[5][6] This suggests that the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety is a valuable pharmacophore for developing kinase inhibitors.

Potency of VEGFR-2 Inhibitor Analogs
CompoundTargetPotency (IC50)
BMS-540215VEGFR-225 nM
Brivanib (BMS-582664)VEGFR-2-
Sorafenib (Reference)VEGFR-23.12 nM[3]
Sunitinib (Reference)VEGFR-2-
Axitinib (Reference)VEGFR-2-

Note: Brivanib is the L-alanine ester prodrug of BMS-540215.[6] Data for direct comparison of all compounds under identical assay conditions is limited.

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition

Structure-activity relationship studies on pyrrolo[2,1-f][3][4][5]triazine-based inhibitors have revealed that a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core contribute to potent inhibition of VEGFR-2.[5] The 4-(4-fluoro-1H-indol-5-yloxy) moiety is a key structural feature in potent compounds like BMS-540215.[5] For other classes of VEGFR-2 inhibitors, substitutions on aromatic rings, such as halogenation, can significantly influence inhibitory activity.[7] For instance, in a series of dioxinoquinazoline derivatives, a 2-fluoro-5-trifluoromethylphenyl moiety was associated with potent activity.[7]

VEGFR-2 Signaling Pathway

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds ATP ATP ATP->P_VEGFR2 Inhibitor Analog (e.g., BMS-540215) Inhibitor->VEGFR2 Inhibits (ATP competitive) Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by analogs.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of inhibitors against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (analogs)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 96-well plate.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

  • Add 10 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of the diluted VEGFR-2 enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: VEGFR-2 Kinase Assay

VEGFR2_assay_workflow A Prepare Compound Dilutions B Add Compounds/Vehicle to Plate A->B D Add Master Mix to Plate B->D C Prepare Master Mix (Buffer, ATP, Substrate) C->D E Initiate Reaction with VEGFR-2 D->E F Incubate at RT E->F G Add ATP Detection Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for an in vitro luminescence-based VEGFR-2 kinase inhibition assay.

Analogs as Serotonin Receptor Modulators

Fluorination of the indole ring is a known strategy to modulate the affinity and selectivity of ligands for serotonin (5-HT) receptors.[4][9] For example, fluorinated tryptamine analogs have shown high potency as 5-HT1A receptor agonists.[4] Therefore, it is plausible that analogs of this compound could interact with various serotonin receptor subtypes.

Potency of Fluorinated Indole Analogs at Serotonin Receptors
CompoundTargetPotency (Ki or EC50)Activity
Fluorinated Tryptamine Analog5-HT1AHigh Potency (Specific values vary by analog)Agonist[4]
1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine5-HT1AHigh Potency (Specific values not provided)Agonist[4]
AGH-192 (3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole)5-HT7Ki = 4 nMAgonist[10]

Note: This table presents data for structurally related fluorinated indole derivatives to illustrate the potential for this chemical class to target serotonin receptors.

Structure-Activity Relationship (SAR) for Serotonin Receptor Modulation

The position of the fluorine atom on the indole ring can significantly impact the affinity for serotonin receptor subtypes. For example, 4-fluorination of 5-methoxy-N,N-dimethyltryptamine has been shown to increase affinity for the 5-HT1A receptor.[9] In a series of fluorinated indole-imidazole conjugates, a fluorine at the 4-position and an iodine at the 5-position of the indole ring resulted in a potent 5-HT7 receptor agonist.[10]

Serotonin Receptor (Gαi-coupled) Signaling Pathway

Serotonin_signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (Gαi-coupled) Gai Gαi Receptor->Gai Activates AC Adenylate Cyclase Agonist Analog (Agonist) Agonist->Receptor Binds Gai->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for a Gαi-coupled serotonin receptor.

Experimental Protocol: cAMP Functional Assay for Gαi-Coupled Receptors

This protocol describes a method to measure the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule for Gαi-coupled receptors.[1][11]

Materials:

  • Cells stably expressing the target Gαi-coupled serotonin receptor

  • Forskolin (an activator of adenylate cyclase)

  • Test compounds (analogs)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 384-well white plates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Seed the cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Aspirate the culture medium and add the diluted test compounds to the cells. Incubate for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • The luminescent or fluorescent signal is inversely proportional to the amount of cAMP produced.

  • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow: cAMP Functional Assay

cAMP_assay_workflow A Seed Cells in Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Add Forskolin to Stimulate cAMP C->D E Incubate at RT D->E F Lyse Cells & Add Detection Reagents E->F G Incubate at RT F->G H Measure Signal (e.g., HTRF) G->H I Calculate EC50 H->I

Caption: Workflow for a cell-based functional assay measuring inhibition of cAMP production.

References

Confirming the Molecular Weight of Synthesized Indoles: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, unambiguous confirmation of the molecular weight of newly synthesized indole derivatives is a critical step in the verification of their chemical identity. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for this purpose. This guide provides a comparative overview of common LC-MS methodologies, focusing on the key aspects of ionization techniques and mass analyzers to ensure confident molecular weight determination of synthesized indoles.

Ionization Techniques: ESI vs. APCI for Indole Analysis

The choice of ionization source is paramount and is dictated by the physicochemical properties of the analyte. For indole derivatives, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable compounds. It is particularly effective for molecules that can be pre-ionized in solution. For substituted indoles with polar functional groups that can readily accept or lose a proton, ESI is often the preferred method.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is ideal for less polar and more volatile compounds. For the parent indole and its non-polar derivatives, APCI has been shown to provide a strong signal where ESI may fail to produce a significant response.[1] This is a crucial consideration for chemists working with a range of indole scaffolds.

A direct comparison highlights their distinct advantages:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase by creating a fine spray of charged droplets.Ionization occurs in the gas phase through a corona discharge.
Analyte Polarity Best for polar and ionizable compounds.[2][3]Best for non-polar to moderately polar compounds.[2][3]
Analyte Volatility Not a strict requirement.Requires some degree of thermal stability and volatility.[2]
Indole Applicability Suitable for substituted indoles with polar functional groups.Highly effective for the parent indole and non-polar derivatives.[1][4]
Adduct Formation More prone to forming adducts with salts from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).Primarily forms protonated molecules ([M+H]⁺).
Matrix Effects Can be more susceptible to ion suppression from matrix components.Generally less susceptible to matrix effects.[2]

High-Resolution Mass Spectrometry for Unambiguous Confirmation

To confidently confirm the elemental composition of a synthesized indole, high-resolution mass spectrometry (HRMS) is essential. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolution, enabling the differentiation of compounds with the same nominal mass but different elemental formulas.

Mass AnalyzerMass AccuracyResolutionKey Advantages for Indole Analysis
Time-of-Flight (TOF) < 5 ppm> 10,000 FWHMFast acquisition speeds, good sensitivity, and sufficient mass accuracy for routine molecular formula confirmation of small molecules.[5]
Orbitrap < 2 ppm> 60,000 FWHMExceptional mass accuracy and resolution, providing very high confidence in elemental composition determination and the ability to resolve complex mixtures.[6][7]

Experimental Workflows and Protocols

The following sections detail generalized experimental protocols for the LC-MS analysis of synthesized indoles. It is crucial to note that method optimization is often required for specific indole derivatives.

General Experimental Workflow

The logical flow for confirming the molecular weight of a synthesized indole using LC-MS is outlined below.

LCMS_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Synthesized Indole Dissolution Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolution Dilution Dilute to appropriate concentration Dissolution->Dilution LC Liquid Chromatography (Separation) Dilution->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MS Mass Analyzer (TOF or Orbitrap) Ionization->MS AccurateMass Accurate Mass Determination MS->AccurateMass Formula Elemental Formula Confirmation AccurateMass->Formula

General workflow for LC-MS molecular weight confirmation.
Detailed Methodologies

Protocol 1: LC-APCI-MS for Non-Polar Indoles

This method is adapted from a procedure for the analysis of the parent indole molecule.[1][8]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to ensure elution, and then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 10 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (APCI):

    • Ionization Mode: Positive.

    • Corona Discharge Current: 3-5 µA.

    • Vaporizer Temperature: 350 - 450 °C.

    • Sheath Gas Flow Rate: 40 - 60 arbitrary units.

    • Auxiliary Gas Flow Rate: 5 - 15 arbitrary units.

    • Capillary Temperature: 250 - 300 °C.

    • Mass Analyzer: TOF or Orbitrap in full scan mode (e.g., m/z 100-500).

Protocol 2: LC-ESI-HRMS for Polar Indole Derivatives

This protocol is a general guideline for substituted indoles amenable to electrospray ionization.[7][9]

  • Liquid Chromatography:

    • Column: C18 or other suitable reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.

    • Gradient: A shallow gradient may be required to separate closely related impurities from the main product.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive (for basic indoles) or Negative (for acidic indoles).

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Sheath Gas Flow Rate: 20 - 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 5 - 10 arbitrary units.

    • Capillary Temperature: 275 - 325 °C.

    • Mass Analyzer: TOF or Orbitrap with a resolution of >20,000 to ensure accurate mass measurement.

Data Interpretation Logic

The confirmation of the synthesized indole's molecular weight follows a clear logical path.

Logical flow for molecular weight confirmation.

Conclusion

The selection of an appropriate LC-MS method is critical for the successful confirmation of the molecular weight of synthesized indoles. For non-polar indoles, LC-APCI-MS is often the most effective approach. For polar derivatives, LC-ESI-HRMS provides the high mass accuracy and sensitivity required for confident elemental composition determination. By understanding the principles of these techniques and following systematic experimental and data analysis workflows, researchers can ensure the accurate and reliable characterization of their novel indole compounds.

References

A Comparative Guide to the Biological Activity of Indole Regioisomers as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific arrangement of substituents on the indole ring—its regioisomerism—plays a critical role in defining a molecule's pharmacological profile. This guide provides an objective comparison of the biological activity of indole-based compounds, focusing on how positional changes of functional groups impact their interaction with the Cannabinoid Receptor 1 (CB1). The supporting experimental data and detailed protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development.

Indole-2-Carboxamides as Allosteric Modulators of the CB1 Receptor

While many indole derivatives act as direct agonists or antagonists at the orthosteric binding site of the CB1 receptor, the indole-2-carboxamide scaffold has emerged as a particularly interesting template for the development of allosteric modulators.[1] These modulators bind to a site on the receptor distinct from the primary (orthosteric) site where endogenous cannabinoids like anandamide bind. By doing so, they can fine-tune the receptor's response to orthosteric ligands, either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) their effect. This offers a more nuanced approach to receptor modulation, potentially leading to safer and more effective therapeutics.

This guide will compare two closely related indole-2-carboxamide derivatives, highlighting how a minor structural modification—the extension of an alkyl chain at the C3 position—dramatically alters their allosteric modulatory properties at the CB1 receptor.

Comparative Biological Activity

The following table summarizes the allosteric modulatory parameters of two representative indole-2-carboxamide compounds on the binding of the CB1 agonist [³H]CP55,940. A key parameter is the cooperativity factor (α), which quantifies the extent to which the allosteric modulator enhances (α > 1) or diminishes (0 < α < 1) the binding of the orthosteric agonist. The binding affinity of the allosteric modulator itself is given by K_B.

Compound IDStructureC3-SubstituentK_B (nM)Cooperativity (α)
Compound 1 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl -1H-indole-2-carboxamideEthyl-6.9
Compound 2 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl -1H-indole-2-carboxamiden-Pentyl-17.6
Data sourced from a study on the structure-activity relationships of indole-2-carboxamides.[1]

The data clearly demonstrates that extending the alkyl chain at the C3 position from an ethyl to a pentyl group significantly enhances the positive allosteric modulation of the CB1 receptor, as evidenced by the substantial increase in the cooperativity factor (α) from 6.9 to 17.6.[1] This highlights the critical role of the C3-substituent's length in optimizing the allosteric effect.

Signaling Pathways and Experimental Workflow

To understand the biological context and the methods used to generate the data above, the following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for assessing allosteric modulation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein CB1R CB1 Receptor G_alpha Gαi/o CB1R->G_alpha Activates G_betagamma Gβγ CB1R->G_betagamma Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts Ligand Orthosteric Agonist Ligand->CB1R Binds to orthosteric site Allosteric_Modulator Allosteric Modulator Allosteric_Modulator->CB1R Binds to allosteric site ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activates

Caption: CB1 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CB1 receptors Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the allosteric modulator Membrane_Prep->Incubate Radioligand Prepare radiolabeled orthosteric agonist (e.g., [³H]CP55,940) Radioligand->Incubate Compounds Prepare serial dilutions of allosteric modulator test compounds Compounds->Incubate Filter Separate bound and free radioligand via rapid filtration Incubate->Filter Measure Quantify bound radioactivity using liquid scintillation counting Filter->Measure Analyze Analyze data using non-linear regression to determine KB and α values Measure->Analyze

Caption: Workflow for an allosteric modulator binding assay.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the allosteric modulatory effects of test compounds on the CB1 receptor.

1. Cell Membrane Preparation:

  • HEK-293 (Human Embryonic Kidney 293) cells stably transfected with the human CB1 receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then scraped into a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[2]

  • The cell suspension is homogenized using a Polytron homogenizer.[2]

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the membranes.[2]

  • The resulting membrane pellet is resuspended in a suitable assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • A fixed concentration of the radiolabeled orthosteric agonist, typically [³H]CP55,940, at a concentration close to its dissociation constant (K_d).

    • Increasing concentrations of the indole-2-carboxamide test compound (the potential allosteric modulator).

    • Control wells are included for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled orthosteric agonist).

  • The binding reaction is initiated by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).

  • The plate is incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[2]

3. Detection and Data Analysis:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression software (e.g., Prism) to fit to an allosteric ternary complex model. This analysis yields the binding affinity of the allosteric modulator (K_B) and the cooperativity factor (α), which describes the effect of the modulator on the binding of the radiolabeled orthosteric ligand.

References

Unlocking Therapeutic Potential: A Comparative Review of Inhibitors Featuring the 4-Fluoro-Indole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 4-fluoro-indole moiety, in particular, has emerged as a privileged structure, bestowing enhanced potency, selectivity, and favorable pharmacokinetic properties upon a diverse array of therapeutic agents. This guide provides a comprehensive comparison of inhibitors containing this versatile chemical entity, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

The introduction of a fluorine atom at the fourth position of the indole ring can significantly alter the electronic properties and metabolic stability of a molecule, making it a valuable tool in the design of targeted inhibitors.[1][2] This review delves into the application of the 4-fluoro-indole scaffold in the development of inhibitors for a range of biological targets, including those involved in metabolic diseases, viral infections, and cancer.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors

Inhibitors of SGLT2 have revolutionized the treatment of type 2 diabetes by promoting urinary glucose excretion.[1][3] The 4-fluoro-indole moiety has been successfully incorporated into novel SGLT2 inhibitors, demonstrating potent and selective activity.

Quantitative Data: SGLT2 Inhibitors
Compound IDTargetIC50 (nM)Assay TypeReference
TA-1887hSGLT22.5Cell-based(Not explicitly stated, but inferred from discovery)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

Experimental Protocol: Cell-Based SGLT2 Inhibition Assay

A common method to assess the inhibitory activity of compounds against SGLT2 is a cell-based glucose uptake assay using a fluorescent glucose analog.

Objective: To quantify the inhibition of SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Krebs-Ringer-Hepes (KRH) buffer.

  • Sodium-free KRH buffer (NaCl replaced with choline chloride).

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Test compounds (dissolved in DMSO).

  • Positive control (e.g., Dapagliflozin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the human kidney proximal tubule cells in the recommended medium and seed them into 96-well plates. Allow the cells to grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in KRH buffer. The final DMSO concentration should not exceed a level that causes cellular toxicity (e.g., 0.5%).

  • Assay: a. Wash the confluent cell monolayers with pre-warmed KRH buffer. b. Add the KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well. Include wells for total uptake (vehicle only) and non-specific uptake (e.g., incubation in sodium-free KRH buffer or with a high concentration of a known SGLT2 inhibitor). c. Pre-incubate the plate at 37°C for 15-30 minutes. d. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells with ice-cold KRH buffer. g. Lyse the cells using a suitable lysis buffer.

  • Data Analysis: a. Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm). b. Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence. c. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: SGLT2 Inhibition in the Renal Proximal Tubule```dot

SGLT2_Inhibition cluster_lumen Glomerular Filtrate (Lumen) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Reabsorption Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Reabsorption Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Glucose_Cell->GLUT2 Transport Sodium_Cell->NaK_ATPase Pumped out Potassium_Blood Potassium Potassium_Blood->NaK_ATPase Pumped in Inhibitor 4-Fluoro-Indole SGLT2 Inhibitor Inhibitor->SGLT2 Inhibits

Caption: The HIV-1 replication cycle and the point of inhibition by NNRTIs.

Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in tumors contributes to an immunosuppressive microenvironment. The 6-fluoroindole scaffold has been identified as a valuable component in the design of potent and selective TDO inhibitors for cancer immunotherapy.

Quantitative Data: TDO Inhibitors
Experimental Protocol: Enzymatic TDO Inhibition Assay

The inhibitory activity of compounds against TDO can be determined by measuring the formation of its product, N-formylkynurenine, which can be monitored by its absorbance.

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human TDO.

Materials:

  • Recombinant human TDO2 enzyme.

  • L-Tryptophan solution.

  • TDO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Test compounds (dissolved in DMSO).

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 321 nm.

Procedure:

  • Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by further dilution in the TDO assay buffer.

  • Assay: a. In a 96-well plate, add the assay buffer, L-Tryptophan, and the test compound or vehicle (DMSO). Include blank wells with only buffer and L-Tryptophan. b. Pre-incubate the plate at room temperature for a short period. c. Initiate the reaction by adding the recombinant TDO enzyme to all wells except the blank. d. Incubate the plate at room temperature, protected from light.

  • Data Analysis: a. Measure the absorbance of the wells at 321 nm at multiple time points to monitor the reaction progress. b. Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. c. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Tryptophan Metabolism and TDO Inhibition

TDO_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan Tumor_Cell Tumor Cell Tryptophan->Tumor_Cell Uptake T_Cell T Cell Tryptophan->T_Cell Essential for proliferation TDO TDO Tryptophan->TDO Metabolized by Kynurenine Kynurenine Kynurenine->Tumor_Cell Secreted from Kynurenine->T_Cell Acts on Tumor_Cell->TDO AhR Aryl Hydrocarbon Receptor (AhR) T_Cell->AhR Activates TDO->Tryptophan Depletes TDO->Kynurenine Produces Inhibitor 4-Fluoro-Indole TDO Inhibitor Inhibitor->TDO Inhibits Immune_Suppression Immune Suppression (T Cell Inhibition/Apoptosis, Treg Activation) AhR->Immune_Suppression

Caption: The role of TDO in tryptophan metabolism and immune evasion by tumors.

Other Potential Targets

The versatility of the 4-fluoro-indole scaffold extends to other important therapeutic targets, although detailed quantitative data and specific examples are less prevalent in the readily available literature.

  • Histone Deacetylase (HDAC) Inhibitors: Indole-based hydroxamic acid derivatives have shown potent inhibition of HDACs, which are key regulators of gene expression and are implicated in cancer. [4]The introduction of a 4-fluoro substituent could potentially enhance the activity and pharmacokinetic profile of these inhibitors.

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. [5]Given that fluorination can improve binding affinity and metabolic stability, 4-fluoro-indole derivatives represent a promising avenue for the development of novel kinase inhibitors for cancer and other diseases.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The 4-fluoro-indole moiety has been incorporated into compounds designed as SSRIs, which are widely used for the treatment of depression and anxiety disorders. [2]

Conclusion

The 4-fluoro-indole moiety is a powerful and versatile building block in modern drug discovery. Its incorporation into small molecule inhibitors has led to the development of potent and selective agents against a range of therapeutically relevant targets. This guide has provided a comparative overview of these inhibitors, highlighting their quantitative activity, the experimental methods used for their evaluation, and the signaling pathways they modulate. As research continues, the strategic application of the 4-fluoro-indole scaffold is poised to deliver the next generation of innovative medicines.

References

Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, the synergy between computational predictions and experimental validation is not just beneficial—it is essential for accelerating the identification and optimization of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-validate computational molecular docking results with experimental binding assays. By integrating these two approaches, researchers can gain greater confidence in their models and make more informed decisions in the drug discovery pipeline.

At its core, molecular docking utilizes scoring functions to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1] While these in silico methods are powerful for high-throughput screening of large compound libraries, their predictions are approximations of complex biological interactions.[1] Therefore, experimental validation is crucial to confirm the actual binding affinity and mechanism of action. A strong correlation between computational docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) enhances the predictive power of the computational model for novel compounds.[1]

Data Presentation: Computational Predictions vs. Experimental Observations

The following table summarizes a hypothetical cross-validation study comparing predicted binding affinities from molecular docking with experimentally determined inhibitory concentrations (IC50) for a series of compounds against a target protein. The docking scores, representing the predicted binding energy in kcal/mol, are compared with the IC50 values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. A lower docking score suggests a more favorable binding interaction, while a lower IC50 value indicates a more potent inhibitor.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)
Cmpd-001-9.80.5
Cmpd-002-9.51.2
Cmpd-003-9.12.5
Cmpd-004-8.75.1
Cmpd-005-8.310.8
Cmpd-006-7.922.4
Cmpd-007-7.545.0
Cmpd-008-7.189.2
Cmpd-009-6.6150.7
Cmpd-010-6.2>200

Experimental and Computational Protocols

A robust cross-validation study relies on meticulous and well-documented protocols for both the experimental and computational components.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • The target protein is dialyzed extensively against the experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • The ligand is dissolved in the final dialysis buffer to minimize buffer mismatch effects.

    • The concentrations of the protein and ligand are determined accurately using a reliable method such as UV-Vis spectroscopy.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the protein solution (typically 10-50 µM).

    • The injection syringe is filled with the ligand solution (typically 100-500 µM).

    • A series of small injections (e.g., 2-5 µL) of the ligand solution are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Computational Protocol: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Methodology:

  • Receptor and Ligand Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling.

    • Water molecules and non-essential co-factors are typically removed from the PDB file.

    • Polar hydrogens are added to the protein structure.

    • The 3D structures of the ligands are generated and optimized using a chemistry software package.

    • Both the receptor and ligand files are converted to the PDBQT format, which includes atomic charges and atom type definitions.

  • Grid Box Definition:

    • A 3D grid box is defined to encompass the binding site of the receptor. The size and center of the grid box are chosen to allow for sufficient sampling of the ligand's conformational space.

  • Docking Simulation:

    • The docking simulation is performed using the Vina executable, specifying the receptor, ligand, and grid box information.

    • The program searches for the optimal binding pose of the ligand within the defined grid box and calculates a binding affinity score.

  • Pose Analysis and Selection:

    • The docking results typically include multiple binding poses ranked by their scores.

    • The top-ranked poses are visually inspected to assess their interactions with the key residues in the binding site.

    • The pose with the lowest binding energy is often selected as the most probable binding mode.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating computational docking results with experimental data.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_val Cross-Validation receptor_prep Receptor Preparation docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation ligand_prep->docking scoring Scoring & Ranking docking->scoring comparison Compare Docking Scores with Experimental Data scoring->comparison protein_exp Protein Expression & Purification binding_assay Binding Assay (e.g., ITC, SPR) protein_exp->binding_assay ligand_syn Ligand Synthesis ligand_syn->binding_assay activity_assay Activity Assay (e.g., IC50) binding_assay->activity_assay activity_assay->comparison correlation Correlation Analysis comparison->correlation model_refinement Model Refinement correlation->model_refinement Iterate model_refinement->docking

Caption: Workflow for cross-validating computational and experimental results.

By systematically comparing in silico predictions with robust experimental data, researchers can validate their computational models, gain deeper insights into molecular recognition, and ultimately enhance the efficiency and success rate of their drug discovery endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-fluoro-2-methyl-1H-indol-5-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-fluoro-2-methyl-1H-indol-5-ol, a fluorinated indole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle it as a hazardous substance, adhering to stringent safety protocols.

Hazard Assessment and Classification

Due to the lack of specific toxicological and environmental data for this compound, a conservative approach to its hazard assessment is mandatory. Structurally similar indole derivatives exhibit a range of biological activities and potential toxicities. Therefore, this compound should be presumed to be hazardous.

Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

  • Reactivity: Potential for unknown reactions. Treat as potentially reactive with strong oxidizing agents.[1][3][4]

Based on analogous compounds, this compound is classified as a hazardous substance.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure risk when handling and disposing of this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.[2]
Skin Protection Chemical-resistant gloves (Nitrile rubber is recommended), a flame-retardant lab coat, and closed-toe shoes.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure that all waste is managed by an approved waste disposal facility.[5] Do not dispose of this chemical down the drain or in regular trash. [2][5]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and other PPE), in a designated and clearly labeled hazardous waste container.[2][5]

    • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container specifically designated for halogenated organic waste.[2]

  • Container Management:

    • Use chemically resistant containers with secure, tight-fitting lids to prevent spills or leaks.[5][6] For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[1]

    • Ensure containers are in good condition, not leaking, and the exterior is clean from chemical residue.[6]

    • Never mix incompatible wastes. Keep acids and bases segregated, and do not mix with reactive substances like oxidizers.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."[1][5][6]

    • The label must include the full chemical name: "this compound."[5]

    • Include appropriate hazard pictograms (e.g., harmful/irritant).[1][7]

    • Record the date of waste generation and the name of the principal investigator or laboratory supervisor.[1]

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1][5]

    • The storage area should be clearly marked as a hazardous waste accumulation point.[5]

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]

    • The rinsate must be collected as hazardous liquid waste.[2]

    • After rinsing, puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

    • Provide the waste disposal vendor with all available information about the waste, including its presumed hazards.[1] Follow all institutional and regulatory procedures for waste manifest and handover.[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid (Halogenated) Hazardous Waste Container is_solid->collect_liquid Liquid store_waste Store Container in Designated Secure Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS/Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-2-methyl-1H-indol-5-ol
Reactant of Route 2
4-fluoro-2-methyl-1H-indol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.